4-Bromo-2,3-dimethylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2,3-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBPAGXZBSWOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634091 | |
| Record name | 4-Bromo-2,3-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22364-25-6 | |
| Record name | 4-Bromo-2,3-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22364-25-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-bromo-2,3-dimethylaniline, a key intermediate in the development of various pharmaceutical and organic electronic materials. This document details established synthetic protocols, comparative analysis of brominating agents, and expected analytical characterization.
Introduction
This compound is a substituted aniline that serves as a versatile building block in organic synthesis. The introduction of a bromine atom at the 4-position of 2,3-dimethylaniline provides a reactive handle for further functionalization, such as in cross-coupling reactions, while the dimethylaniline core is a common motif in pharmacologically active molecules. This guide focuses on the direct bromination of 2,3-dimethylaniline to selectively obtain the 4-bromo isomer.
Synthetic Methodologies
The primary methods for the synthesis of this compound involve electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is crucial to achieve high regioselectivity and yield, avoiding the formation of di- or other isomeric monobrominated products. Two principal methods are detailed below: bromination with N-Bromosuccinimide (NBS) and bromination with molecular bromine (Br₂) in acetic acid.
Method 1: Bromination with N-Bromosuccinimide (NBS)
Bromination using N-bromosuccinimide in a polar aprotic solvent like dimethylformamide (DMF) is a widely reported and effective method for the selective para-bromination of anilines.[1][2]
Experimental Protocol:
-
Materials: 2,3-dimethylaniline, N-bromosuccinimide (NBS), Dimethylformamide (DMF), Ethyl acetate, Water, Saturated brine, Anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 3 g of 2,3-dimethylaniline in 10 mL of DMF.
-
Prepare a solution of 4.4 g of N-bromosuccinimide in 5 mL of DMF.
-
Add the NBS solution dropwise to the 2,3-dimethylaniline solution with stirring.
-
Continue stirring the reaction mixture for approximately 5 hours at room temperature.
-
Upon completion of the reaction (monitored by TLC), the product is extracted with ethyl acetate.
-
The organic layer is washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (e.g., 10% ethyl acetate in petroleum ether) to yield the final product.[1]
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,3-dimethylaniline (3 g) | [1] |
| Brominating Agent | N-Bromosuccinimide (4.4 g) | [1] |
| Solvent | Dimethylformamide (15 mL) | [1] |
| Reaction Time | ~5 hours | [1] |
| Yield | ~82% | [1] |
Method 2: Bromination with Molecular Bromine in Acetic Acid
Direct bromination using molecular bromine in a solvent such as glacial acetic acid is a classical and often high-yielding method for the bromination of activated aromatic rings like anilines.[3]
Experimental Protocol (Adapted from a similar procedure):
-
Materials: 2,3-dimethylaniline, Bromine (Br₂), Glacial acetic acid, Water, Ethanol (for recrystallization).
-
Procedure:
-
Dissolve a known amount of 2,3-dimethylaniline in glacial acetic acid in a flask.
-
Separately, dissolve an equimolar amount of bromine in glacial acetic acid.
-
Slowly add the bromine solution to the aniline solution with stirring, maintaining the temperature below 10°C using an ice bath.
-
After the addition is complete, allow the reaction to stir for a designated period until completion.
-
Pour the reaction mixture into a larger volume of water to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified this compound.[4]
-
Quantitative Data (Expected):
Based on similar brominations of dimethylanilines, this method is expected to provide a high yield of the para-bromo product.
| Parameter | Value (Estimated) |
| Starting Material | 2,3-dimethylaniline |
| Brominating Agent | Bromine (Br₂) |
| Solvent | Glacial Acetic Acid |
| Yield | High (comparable to NBS method) |
Reaction Mechanisms and Logical Workflow
The synthesis of this compound from 2,3-dimethylaniline is an electrophilic aromatic substitution reaction. The workflow involves the selection of a brominating agent, the reaction itself, and subsequent purification of the product.
Caption: General workflow for the synthesis of this compound.
The reaction proceeds via the attack of the electron-rich aromatic ring of 2,3-dimethylaniline on the electrophilic bromine species generated from either NBS or Br₂. The directing effects of the amino and methyl groups favor substitution at the para position.
Caption: Simplified mechanism of electrophilic bromination.
Product Characterization
Table of Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region (approx. 6.5-7.5 ppm). The two methyl groups will show as singlets in the aliphatic region (approx. 2.0-2.5 ppm). The amine protons will appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons will appear in the range of 110-150 ppm. The carbon attached to bromine will be shifted downfield. The two methyl carbons will appear at around 15-25 ppm. |
| Mass Spectrometry | The molecular ion peak (M+) and the M+2 peak will be observed in an approximate 1:1 ratio, which is characteristic of a monobrominated compound. The expected molecular weight is approximately 200.08 g/mol .[5] |
| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine will be observed around 3300-3500 cm⁻¹. C-H stretching of the aromatic ring and methyl groups will be seen around 2850-3100 cm⁻¹. The C-Br stretching frequency will be in the fingerprint region. |
Note: The exact chemical shifts and peak positions will depend on the solvent and the specific instrument used for analysis. The data presented here are estimations based on known spectroscopic trends for similar molecules.
Conclusion
The synthesis of this compound from 2,3-dimethylaniline can be achieved with high efficiency using N-bromosuccinimide in DMF. This method offers good regioselectivity for the desired para-isomer and a high reported yield. An alternative method using molecular bromine in acetic acid is also expected to be effective. For professionals in drug development and materials science, the reliable synthesis of this key intermediate is crucial for the advancement of their research and development pipelines. Thorough characterization of the final product using a combination of NMR, MS, and IR spectroscopy is essential to ensure its purity and structural integrity before its use in subsequent synthetic steps.
References
Physicochemical Properties of 4-Bromo-2,3-dimethylaniline: A Technical Guide
An in-depth technical guide on the core physicochemical properties of 4-Bromo-2,3-dimethylaniline, designed for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 4-bromo-2,3-xylidine, is an aromatic amine that serves as a valuable intermediate in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom and two methyl groups on the aniline core, provides a versatile platform for the development of more complex molecules. This technical guide offers a detailed overview of the core physicochemical properties of this compound, along with experimental protocols and comparative analysis with its isomers. This information is crucial for its application in pharmaceuticals, agrochemicals, and materials science.[1][2]
Chemical and Physical Properties
The properties of this compound are summarized in the tables below. These properties are fundamental for understanding its behavior in chemical reactions and biological systems.
Table 1: General and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [3][4] |
| Synonyms | 4-Bromo-2,3-xylidine | [3][5] |
| CAS Number | 22364-25-6 | [1][3][4][5][6] |
| Molecular Formula | C₈H₁₀BrN | [1][3][5] |
| Molecular Weight | 200.08 g/mol | [1][3][4][5] |
| Purity | ≥98% | [4][5] |
| InChI Key | YOBPAGXZBSWOHP-UHFFFAOYSA-N | [1][3][4] |
| SMILES | CC1=C(C=CC(=C1C)Br)N | [3][5] |
Table 2: Physical Properties
| Property | Value | Source |
| Physical Form | Solid or liquid | [4] |
| Melting Point | Not reported | [1] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | As a primary amine, it is expected to be sparingly soluble in water and more soluble in organic solvents like ethanol, ether, and benzene.[7][8] The presence of the primary amine group allows for hydrogen bonding.[1] | |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere, or at 4°C, protected from light. | [4][5] |
Table 3: Computed Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [5] |
| LogP | 2.64814 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
| Rotatable Bonds | 0 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of anilines are crucial for reproducible research.
Synthesis of this compound via Bromination
A common method for the synthesis of this compound is the selective bromination of 2,3-dimethylaniline.[1]
Materials:
-
2,3-dimethylaniline
-
N-bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethylaniline in dry DMF.
-
Slowly add a solution of N-bromosuccinimide (1.0 equivalent) in DMF to the aniline solution at room temperature with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or recrystallization to yield this compound.[1]
Caption: Experimental workflow for the synthesis of this compound.
Determination of Basicity
The basicity of anilines can be determined qualitatively and quantitatively.
Qualitative Method:
-
Add a drop of this compound to 10 drops of distilled water in a vial.
-
Add 2 drops of a universal indicator.
Quantitative Method (pKa Determination):
The pKa can be determined by titration.
-
Dissolve a known amount of this compound in a suitable solvent (e.g., ethanol/water mixture).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Monitor the pH of the solution using a pH meter as the acid is added.
-
Plot the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point.
Structural and Reactivity Insights
The positions of the methyl and bromo substituents on the aniline ring significantly influence the compound's electronic properties, steric hindrance, and hydrogen bonding capabilities.
Caption: Logical relationships between isomeric structures and their properties.
-
Electronic Effects : In this compound, the 2,3-dimethyl substitution pattern creates an electron-rich ring, particularly at the 4-position, which can influence its reactivity in electrophilic substitution reactions.[1]
-
Steric Effects : The arrangement of the methyl groups in this compound is asymmetrical, which can allow for more versatile functionalization compared to the more sterically hindered 2,6-dimethyl isomer.[1]
-
Hydrogen Bonding : As a primary amine, this compound can participate in hydrogen bonding, which is a critical factor in its crystal packing and interactions with other molecules.[1] In contrast, the tertiary amine 4-Bromo-N,N-dimethylaniline lacks this ability but often exhibits higher solubility in organic solvents.[1]
Safety and Handling
Based on data for similar anilines and GHS classifications for this compound, the following hazards are noted:
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4] Some sources also indicate potential for harm if swallowed or in contact with skin.[3]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
This compound is a key chemical intermediate with a distinct set of physicochemical properties governed by its specific substitution pattern. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe use in research and development. This guide provides a foundational repository of technical information to support scientists and researchers in their work with this compound.
References
- 1. This compound | 22364-25-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H10BrN | CID 23436909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 22364-25-6 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 8. Aniline - Lab preparation, Properties, Reactions and Uses. [chemicalnote.com]
- 9. scribd.com [scribd.com]
4-Bromo-2,3-dimethylaniline: A Technical Overview
CAS Number: 22364-25-6
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3-dimethylaniline is a substituted aromatic amine that serves as a versatile chemical intermediate in various fields of organic synthesis.[1] Its structure, featuring a bromine atom and two methyl groups on the aniline ring, provides a unique combination of steric and electronic properties that make it a valuable building block for more complex molecules. This guide provides a comprehensive overview of the available technical data for this compound, with a focus on its chemical properties, synthesis, and potential applications. While this compound is noted as an intermediate in the synthesis of polymers and organometallic compounds, and has been studied for enzyme inhibition, specific details regarding its role in drug development and biological signaling pathways are not extensively documented in publicly available literature.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that some of these properties are computed and may differ slightly from experimentally determined values.
| Property | Value | Source |
| CAS Number | 22364-25-6 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₀BrN | --INVALID-LINK-- |
| Molecular Weight | 200.08 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Physical Form | Solid or liquid | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK--, --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | --INVALID-LINK-- |
| logP (Computed) | 2.64814 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 1 | --INVALID-LINK-- |
| Rotatable Bonds | 0 | --INVALID-LINK-- |
Synthesis
The primary synthetic route to this compound involves the electrophilic bromination of 2,3-dimethylaniline.
General Experimental Protocol: Bromination of 2,3-dimethylaniline
Materials:
-
2,3-dimethylaniline
-
N-Bromosuccinimide (NBS)
-
Dry Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Dichloromethane (or other suitable eluents)
Procedure:
-
Dissolve 2,3-dimethylaniline in dry DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (1.0 to 1.1 equivalents) in dry DMF to the cooled solution of 2,3-dimethylaniline.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and dichloromethane or ethyl acetate).
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.
Note: The regioselectivity of the bromination can be influenced by the reaction conditions. The formation of other isomers and di-brominated byproducts is possible.
Caption: Synthetic workflow for this compound.
Spectroscopic Data
| Technique | Data Availability | Source |
| ¹H NMR | No experimental data found. | - |
| ¹³C NMR | No experimental data found. | - |
| Mass Spectrometry (GC-MS) | Spectrum available. | --INVALID-LINK-- |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available. | --INVALID-LINK-- |
Applications in Research and Drug Development
Substituted anilines are a critical class of intermediates in the pharmaceutical industry, serving as precursors for a wide range of therapeutic agents.[2] While the broader class of bromoanilines is utilized in the synthesis of drugs targeting conditions in oncology, infectious diseases, and cardiovascular health, specific examples of the use of this compound in the synthesis of a marketed drug are not documented in available literature.[3][4]
The general utility of bromoaniline derivatives in drug synthesis often involves leveraging the bromine atom as a handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The amino group can be acylated, alkylated, or used as a directing group in further electrophilic aromatic substitutions.
Caption: Potential synthetic utility in drug development.
Biological Activity and Signaling Pathways
There is limited information available regarding the specific biological activity of this compound. It has been generally noted in a commercial context that the compound has been studied for its role in enzyme inhibition, though no specific enzymes or detailed mechanistic studies are provided.[1] At present, there is no publicly available data to suggest the involvement of this compound in any specific biological signaling pathways.
Safety and Handling
This compound is classified as a hazardous substance. The following table summarizes the GHS hazard statements.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate with potential applications in various areas of chemical synthesis. While its general properties and a conceptual synthetic route are known, a significant gap exists in the publicly available, detailed experimental data, particularly concerning its synthesis, comprehensive spectroscopic characterization, specific applications in drug development, and biological activity. Further research and publication in these areas would be beneficial to fully elucidate the potential of this compound for the scientific and drug development communities.
References
- 1. This compound | 22364-25-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-2,3-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Bromo-2,3-dimethylaniline (CAS No: 22364-25-6). Due to the nature of this compound primarily as a chemical intermediate, information regarding its biological signaling pathways is not available in the current scientific literature.
Molecular Structure and Properties
This compound is an aromatic amine with the chemical formula C₈H₁₀BrN.[1] Its structure consists of an aniline ring substituted with a bromine atom at the 4-position and two methyl groups at the 2- and 3-positions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=C(C=CC(=C1C)Br)N | [1] |
| InChI Key | YOBPAGXZBSWOHP-UHFFFAOYSA-N | [1] |
| CAS Number | 22364-25-6 | [1] |
| Physical Form | Solid or liquid | [2] |
| Purity | ≥98% | [2] |
| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature. | [2] |
Synthesis
The primary method for the synthesis of this compound involves the bromination of 2,3-dimethylaniline.
Experimental Protocol: Bromination of 2,3-dimethylaniline
Materials:
-
2,3-dimethylaniline
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Dissolve 2,3-dimethylaniline in DMF.
-
Slowly add a solution of N-Bromosuccinimide in DMF to the reaction mixture.
-
Stir the mixture at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether.
Spectroscopic Analysis
Detailed experimental protocols for the spectroscopic analysis of this compound are not extensively reported in publicly accessible literature. The following provides a general overview of the expected spectroscopic data based on its structure and data from related compounds.
Table 2: Summary of Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons, amine protons, and two distinct methyl group protons. The chemical shifts and coupling patterns would be influenced by the positions of the bromo and methyl substituents. |
| ¹³C NMR | Resonances for the eight carbon atoms in the molecule, including two distinct methyl carbons and six aromatic carbons with varying chemical shifts due to the different electronic environments. |
| FTIR | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and C-N and C-Br stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 200.08 g/mol , along with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br). |
Note: For definitive structural elucidation, it is imperative to acquire and interpret the actual spectra of a synthesized and purified sample of this compound. The information provided here is predictive and for guidance purposes only.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
An In-depth Technical Guide to 4-Bromo-2,3-dimethylaniline: IUPAC Nomenclature and Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the chemical compound 4-Bromo-2,3-dimethylaniline, detailing its systematic IUPAC name and a comprehensive list of its common synonyms. This information is crucial for accurate identification and communication in research, development, and regulatory contexts.
Nomenclature and Identification
The unambiguous identification of chemical compounds is fundamental to scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that each distinct compound has a unique name.
The IUPAC name for the compound with the CAS number 22364-25-6 is This compound [1]. This name is derived by identifying the parent structure as aniline, which is a benzene ring substituted with an amino group (-NH2). The positions of the other substituents are then indicated by numbers, with the carbon atom attached to the amino group being C1. Consequently, the bromine atom is at position 4, and the two methyl groups are at positions 2 and 3.
In addition to its systematic IUPAC name, this compound is known by several synonyms, which are frequently encountered in chemical literature and commercial supplier catalogs. Understanding these synonyms is essential for conducting thorough literature searches and sourcing materials.
| Identifier Type | Identifier |
| IUPAC Name | This compound[1] |
| CAS Number | 22364-25-6[1][2] |
| Synonym | 4-Bromo-2,3-xylidine[1] |
| Synonym | 4-bromo-2,3-dimethylbenzenamine[1] |
| Synonym | (4-Bromo-2,3-dimethylphenyl)amine[1] |
| Synonym | Benzenamine, 4-bromo-2,3-dimethyl-[1] |
Logical Relationship in Nomenclature
The following diagram illustrates the logical derivation of the IUPAC name based on the chemical structure.
References
Spectroscopic Profile of 4-Bromo-2,3-dimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 4-Bromo-2,3-dimethylaniline, a key intermediate in various synthetic applications. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Assignment |
| Data not publicly available | Aromatic H |
| Data not publicly available | -NH₂ |
| Data not publicly available | -CH₃ |
| Data not publicly available | -CH₃ |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not publicly available | Strong, Broad | N-H Stretch (Aniline) |
| Data not publicly available | Medium-Strong | C-H Stretch (Aromatic) |
| Data not publicly available | Medium | C-H Stretch (Aliphatic, -CH₃) |
| Data not publicly available | Strong | C=C Stretch (Aromatic Ring) |
| Data not publicly available | Medium | N-H Bend |
| Data not publicly available | Strong | C-N Stretch |
| Data not publicly available | Medium-Strong | C-Br Stretch |
Note: While a vapor phase IR spectrum is noted to exist, specific peak data is not publicly available.[1] The assignments are based on characteristic functional group absorptions.
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 200/202 | Data not publicly available | [M]⁺ (Molecular Ion) |
| Data not publicly available | Data not publicly available | [M-CH₃]⁺ |
| Data not publicly available | Data not publicly available | [M-Br]⁺ |
Note: A GC-MS spectrum is available for this compound, though detailed fragmentation data is not provided in public sources.[1] The presence of bromine will result in a characteristic M/M+2 isotopic pattern for the molecular ion and bromine-containing fragments.
Experimental Protocols
The following are generalized protocols for obtaining the spectral data of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of this compound with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile solvent.
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Data Acquisition: Place the prepared sample in the beam path of an FT-IR spectrometer and acquire the spectrum over the range of approximately 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and purification.
-
Ionization: Utilize Electron Impact (EI) ionization. In this method, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.
References
solubility of 4-Bromo-2,3-dimethylaniline in organic solvents
An In-depth Technical Guide on the Solubility of 4-Bromo-2,3-dimethylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility predictions based on the behavior of analogous compounds, alongside detailed experimental protocols for precise quantitative determination.
Introduction to this compound
This compound (CAS No: 22364-25-6) is a brominated aromatic amine with the molecular formula C₈H₁₀BrN.[1][2] Its structure, featuring a benzene ring substituted with a bromine atom, an amino group, and two methyl groups, dictates its physicochemical properties, including solubility.[3] This compound serves as a crucial intermediate in various organic synthesis applications, including the development of polymers and organometallic compounds.[3] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.
Predicted Solubility Profile
Based on the general principles of solubility ("like dissolves like") and data from structurally similar compounds such as 4-bromoaniline and other halogenated anilines, a qualitative solubility profile for this compound can be predicted.[4][5] The presence of the nonpolar aromatic ring and methyl groups, combined with the polar amino group and the bromine atom, allows for a range of interactions with different types of organic solvents.
Halogenated anilines are generally soluble in a variety of organic solvents.[4] This is attributed to the nonpolar, aromatic nature of the benzene ring and the ability of the halogen atoms to participate in van der Waals interactions.[4] The amino group can form hydrogen bonds with protic solvents, though the large hydrophobic portion of the molecule may limit high solubility in some cases.[4] For instance, 4-bromoaniline is highly soluble in organic solvents like ethanol, ether, and chloroform.[6][7][8]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Soluble | The nonpolar aromatic ring and methyl groups will interact favorably with nonpolar solvents through London dispersion forces.[4] |
| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br and C-N bonds of the aniline derivative.[4] |
| Polar Protic | Ethanol, Methanol | Moderately Soluble | The amine group can form hydrogen bonds with protic solvents. However, the large hydrophobic portion of the molecule may limit very high solubility.[4] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound in an organic solvent.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology: Isothermal Saturation Method
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath set to the desired temperature.
-
Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100mL.
-
Safety Precautions:
-
Handle this compound and organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the solvents used for specific handling and disposal instructions.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
References
- 1. This compound | C8H10BrN | CID 23436909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 22364-25-6 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.ws [chem.ws]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CAS 106-40-1: 4-Bromoaniline | CymitQuimica [cymitquimica.com]
- 8. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
Technical Guide: Stability and Storage of 4-Bromo-2,3-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for 4-Bromo-2,3-dimethylaniline (CAS No. 22364-25-6). Understanding the chemical stability and proper handling of this compound is critical for ensuring its integrity in research and development applications, particularly in the synthesis of pharmaceuticals and other complex organic molecules.
Chemical and Physical Properties
This compound is a substituted aniline with the molecular formula C₈H₁₀BrN and a molecular weight of approximately 200.08 g/mol .[1] A summary of its key physical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol [1] |
| Appearance | Solid |
| Melting Point | 52 - 54 °C |
| Boiling Point | 264 °C |
| Flash Point | 114.4 °C[2] |
Stability Profile
This compound is generally stable under standard ambient conditions (room temperature). However, like many aniline derivatives, it is susceptible to degradation under certain conditions.
Light Sensitivity: Exposure to light should be avoided.[4] Anilines, in general, can be susceptible to discoloration (turning yellow or brown) upon prolonged exposure to light and air due to oxidation.[5]
Hygroscopicity: While specific data on the hygroscopicity of this compound is not available, it is recommended to store it in a dry environment.
Reactivity: The compound is known to have violent reactions with strong oxidizing agents. It is also incompatible with strong acids and strong bases.[3]
A summary of the stability and incompatibility data is presented in the table below.
| Parameter | Observation | Source |
| Chemical Stability | Stable under normal conditions. | [3] |
| Light Sensitivity | Protect from light. | [4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [3] |
| Hazardous Reactions | Violent reactions possible with strong oxidizing agents. No hazardous polymerization is expected. | [3] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides. | [3] |
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended:
-
Container: Keep the container tightly closed.[2]
-
Atmosphere: Store in a dry and well-ventilated place.[2]
-
Temperature: For long-term storage, refrigeration at 4°C is recommended.[4]
-
Light: Protect from light.[4]
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively studied, potential degradation can be inferred from the general chemical behavior of substituted anilines.
Oxidation: The primary degradation pathway for anilines is oxidation, which can be initiated by exposure to air and light. This can lead to the formation of colored impurities. The amino group is susceptible to oxidation, potentially forming nitroso, nitro, and polymeric species.
Halogenation/Dehalogenation: Although less common under normal storage conditions, reactions involving the bromine substituent are possible under certain chemical environments.
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of this compound, adapted from procedures for similar compounds.[5]
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of this compound.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Accurately weigh a small sample (5-10 mg) of this compound into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.
Workflow for Thermal Stability Analysis
Caption: Workflow for assessing thermal stability using TGA.
Photostability Analysis
Objective: To evaluate the stability of this compound under UV irradiation.
Methodology:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Transfer aliquots of the solution into quartz cuvettes.
-
Prepare a control sample by wrapping a cuvette in aluminum foil to protect it from light.
-
Place the samples in a photostability chamber equipped with a UV lamp of a specific wavelength (e.g., 254 nm or 365 nm).
-
At predetermined time intervals, withdraw aliquots from each sample (including the control).
-
Analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, to determine the concentration of the parent compound and the formation of any degradation products.
-
Plot the concentration of this compound as a function of exposure time to determine the rate of degradation.
Workflow for Photostability Analysis
Caption: Workflow for assessing photostability.
Safety Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or under a fume hood.[2] In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Users should consult the SDS for this compound from their supplier for complete safety and handling information.
References
Technical Guide: 4-Bromo-2,3-dimethylaniline for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2,3-dimethylaniline, a key chemical intermediate. It includes information on commercial suppliers, physicochemical properties, and detailed experimental protocols for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and pharmaceutical development.
Commercial Suppliers
This compound is available from a variety of chemical suppliers. The following table lists several commercial sources for this compound. Purity and available quantities may vary by supplier.
| Supplier | Website | Purity |
| Sigma-Aldrich | --INVALID-LINK-- | 98%[1] |
| ChemScene | --INVALID-LINK-- | ≥98%[2] |
| Manchester Organics | --INVALID-LINK-- | Information available upon request[3] |
| BenchChem | --INVALID-LINK-- | Information available upon request[4] |
| Ambeed, Inc. | --INVALID-LINK-- | 98%[1] |
Physicochemical Data
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its appropriate handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 22364-25-6 | [1][2][3] |
| Molecular Formula | C₈H₁₀BrN | [2][5] |
| Molecular Weight | 200.08 g/mol | [2][5] |
| Physical Form | Solid or liquid | [1] |
| Purity | ≥98% | [1][2] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |
| InChI Key | YOBPAGXZBSWOHP-UHFFFAOYSA-N | [1][5] |
| SMILES | CC1=C(C=CC(=C1C)Br)N | [5] |
Synthesis of this compound: An Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via the bromination of 2,3-dimethylaniline. This method is adapted from established procedures for the selective bromination of substituted anilines.
Reaction:
Materials:
-
2,3-dimethylaniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3-dimethylaniline (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF). Place the flask in an ice bath and begin stirring.
-
Bromination: Dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred solution of 2,3-dimethylaniline over a period of 30-60 minutes, ensuring the temperature remains between 0-5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of two key functional groups: the bromo group, which can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and the amino group, which can be readily acylated, alkylated, or otherwise modified.
While not typically a pharmacologically active compound itself, it is a crucial intermediate for the synthesis of a range of target molecules with potential therapeutic applications. Its structural motif is found in compounds investigated for various biological activities.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Hazard Statements:
References
- 1. 4-Bromo-N,N-dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 4. 4-Bromo-3,5-dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
safety and handling precautions for 4-Bromo-2,3-dimethylaniline
An In-depth Technical Guide to the Safety and Handling of 4-Bromo-2,3-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to this compound (CAS No. 22364-25-6). Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is an irritant to the skin, eyes, and respiratory system.[1]
Table 1: GHS Hazard Classification
| Category | Classification | Hazard Statement |
|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
The Globally Harmonized System (GHS) designates the Exclamation Mark pictogram for this chemical, with the signal word "Warning" .[1]
Precautionary Measures
A systematic approach to handling, storage, and disposal is essential to minimize risk. The following precautionary statements outline the required safety measures.
Table 2: GHS Precautionary Statements
| Type | Code | Statement |
|---|---|---|
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash hands and exposed skin thoroughly after handling.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[1] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P319 | Get medical help if you feel unwell.[1] | |
| P332 + P317 | If skin irritation occurs: Get medical help.[1] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up.[1] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[1] |
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of exposure. The following workflow outlines the necessary steps.
Caption: First Aid Response Workflow for this compound Exposure.
Detailed First Aid Protocols
-
Inhalation: Move the victim to an area with fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, avoiding mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation develops or persists.[1]
-
Eye Contact: Flush eyes with pure water for a minimum of 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or a Poison Control Center immediately.[1]
Handling and Storage Protocols
Safe Handling
Proper handling techniques are essential to prevent exposure.
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.0.[1]
-
Hygiene Practices: Avoid contact with skin and eyes. Do not breathe dust or aerosols. Wash hands thoroughly after handling. Prevent fire caused by electrostatic discharge. Use non-sparking tools.[1]
Storage Conditions
-
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1]
-
Security: The storage area should be locked to restrict access.[1]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and metals.
Personal Protective Equipment (PPE)
The selection and use of PPE are critical for preventing exposure. The following diagram illustrates the required PPE based on the handling procedure.
Caption: Personal Protective Equipment (PPE) for Handling this compound.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Handle with chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the EN 374 standard. Wear impervious, flame-resistant clothing and a lab coat.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
Accidental Release and Firefighting
Spill Response Protocol
In the event of a spill, a coordinated response is necessary to contain and clean the material safely.
Caption: Step-by-step protocol for managing a this compound spill.
-
Personal Precautions: Avoid dust formation and contact with the material. Use the prescribed personal protective equipment. Ensure adequate ventilation and remove all ignition sources.[1]
-
Environmental Precautions: Prevent the chemical from entering drains or the environment.[1]
-
Containment and Cleanup: Use spark-proof tools and explosion-proof equipment. Collect the material and place it in suitable, closed containers for disposal.[1]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[1]
-
Specific Hazards: No specific data is available, but combustion may produce hazardous gases.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Physical and Chemical Properties
Understanding the physical and chemical properties is fundamental to the safe handling of this compound.
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀BrN[1] |
| Molecular Weight | 200.08 g/mol [1] |
| CAS Number | 22364-25-6[1] |
| Flash Point | 114.4 °C[1] |
| Auto-ignition Temperature | No data available[1] |
| pH | No data available[1] |
| Decomposition Temperature | No data available[1] |
| Kinematic Viscosity | No data available[1] |
Disclaimer: This guide is intended for informational purposes for trained professionals. It is not a substitute for a comprehensive risk assessment. Always refer to the most current Safety Data Sheet (SDS) before handling any chemical.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromo-2,3-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3-dimethylaniline is a key aromatic intermediate whose structural features—a reactive bromine atom and a nucleophilic amino group, influenced by the electronic and steric effects of two methyl substituents—make it a versatile building block in organic synthesis. Its application is particularly significant in the development of novel pharmaceutical agents and functional materials. The bromine atom at the 4-position is susceptible to displacement by various nucleophiles through transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This document provides detailed application notes and experimental protocols for the key nucleophilic substitution reactions of this compound, focusing on methodologies relevant to drug discovery and development.
Synthesis of this compound
A common route for the synthesis of this compound involves the selective bromination of 2,3-dimethylaniline.
Experimental Protocol: Bromination of 2,3-dimethylaniline[1]
-
Dissolution: Dissolve 3 g of 2,3-dimethylaniline in 10 mL of dimethylformamide (DMF).
-
Addition of Brominating Agent: In a separate flask, dissolve 4.4 g of N-bromosuccinimide (NBS) in 5 mL of DMF. Add this solution dropwise to the 2,3-dimethylaniline solution.
-
Reaction: Stir the resulting mixture at room temperature for approximately 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, extract the product with ethyl acetate. Wash the organic layer with water and saturated brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent by evaporation. Purify the crude product by column chromatography on silica gel using a 10% ethyl acetate/petroleum ether eluent system. This procedure is reported to yield approximately 4.6 g of this compound (82% yield).[1]
Key Nucleophilic Substitution Reactions and Protocols
The primary nucleophilic substitution reactions involving this compound are palladium-catalyzed Buchwald-Hartwig amination (C-N coupling), copper-catalyzed Ullmann condensation (C-O coupling), and palladium-catalyzed C-S coupling.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl amines from aryl halides. This reaction is crucial for constructing the diarylamine scaffolds present in many biologically active molecules.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Addition of Reagents: To the tube, add the base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equivalents), this compound (1.0 equivalent), and the desired primary or secondary amine (1.1-1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane as the solvent.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with an organic solvent and filter through celite. Concentrate the filtrate and purify the residue by column chromatography.
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-methylaniline | Pyrazine-2-carboxamide | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 12 | 83 |
| 2 | 4-Bromotoluene | Aniline | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | NaOtBu (1.4) | Toluene | 80 | 4 | 98 |
| 3 | 1-Bromo-2,4-dimethylbenzene | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 18 | 95 |
This table presents representative data for Buchwald-Hartwig amination of various substituted bromoanilines to provide an expected range of reaction parameters and yields.
C-O Bond Formation: Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers, a structural motif found in numerous natural products and pharmaceuticals.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the desired phenol (1.2-1.5 equivalents), a copper catalyst (e.g., CuI or CuO nanoparticles, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Ligand Addition (Optional): In many modern Ullmann reactions, the addition of a ligand such as 1,10-phenanthroline or N,N-dimethylglycine can significantly improve the reaction rate and yield.
-
Solvent and Reaction Conditions: Add a high-boiling polar solvent such as DMF, DMSO, or pyridine. Heat the mixture to 100-150 °C and stir until the reaction is complete.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.
| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Phenol | CuI (10) | K₂CO₃ (2) | Pyridine | 120 | 24 | 85 |
| 2 | 4-Bromobenzonitrile | 4-Methoxyphenol | Cu₂O (5) | Cs₂CO₃ (2) | DMF | 130 | 18 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 2,6-Dimethylphenol | CuI (10) | K₃PO₄ (2) | Dioxane | 110 | 12 | 88 |
This table provides representative data for Ullmann-type reactions with various aryl halides, illustrating typical conditions and outcomes.
C-S Bond Formation: Palladium-Catalyzed Thioetherification
The palladium-catalyzed coupling of aryl halides with thiols is an efficient method for the synthesis of aryl thioethers, which are important in medicinal chemistry and materials science.
-
Reaction Setup: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., Xantphos or DPEPhos, 4-10 mol%) to a reaction flask.
-
Addition of Reagents: Add the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equivalents), this compound (1.0 equivalent), and the thiol (1.2 equivalents).
-
Solvent and Reaction Conditions: Add an anhydrous solvent such as toluene or dioxane. Heat the mixture to 80-120 °C and monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute it with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate it, and purify the product by column chromatography.
| Entry | Aryl Bromide | Thiol | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Thiophenol | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 91 |
| 2 | 4-Bromoanisole | 4-Methylthiophenol | Pd(OAc)₂ (3) | DPEPhos (6) | K₃PO₄ (2) | Toluene | 100 | 12 | 87 |
| 3 | 1-Bromo-4-fluorobenzene | Benzyl mercaptan | PdCl₂(dppf) (5) | NaOtBu (1.5) | THF | 80 | 8 | 93 |
This table illustrates typical conditions and yields for the palladium-catalyzed C-S coupling of various aryl bromides.
Applications in Drug Development
Derivatives of substituted anilines, including those accessible from this compound, are prevalent in pharmacologically active compounds. For instance, the 2,3-dimethylaniline moiety is a core component of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID).[2] Furthermore, various substituted aniline derivatives have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.
Recent studies have shown that pyrazine carboxamide derivatives synthesized from 4-bromo-3-methylaniline exhibit antibacterial activity against extensively drug-resistant Salmonella Typhi and act as alkaline phosphatase inhibitors.[3] Thiazole derivatives of substituted anilines have been identified as promising scaffolds for the development of novel anticancer candidates.[4] These findings underscore the importance of this compound as a versatile starting material for the synthesis of new therapeutic agents.
Visualizations
Caption: General workflow for the synthesis and functionalization of this compound.
References
Application Notes and Protocols: Oxidation Reactions Involving 4-Bromo-2,3-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information concerning oxidation reactions of 4-Bromo-2,3-dimethylaniline. This document is intended to serve as a comprehensive resource for the synthesis, characterization, and potential applications of its oxidized derivatives in research and development.
Synthesis of Azo Dyes from this compound
Azo dyes are a prominent class of organic compounds characterized by the presence of a diazene functional group (R-N=N-R'). The synthesis of azo dyes from this compound involves a two-step diazotization and coupling reaction. This process allows for the creation of a diverse range of colored compounds with potential applications as biological stains, indicators, and therapeutic agents.[1]
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol details the synthesis of an azo dye using this compound as the diazo component and β-naphthol as the coupling component.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent | VWR |
| β-Naphthol | ≥99% | Alfa Aesar |
| Sodium Hydroxide (NaOH) | ACS Reagent | EMD Millipore |
| Ethanol | 95% | Decon Labs |
| Deionized Water | - | - |
| Ice | - | - |
Equipment:
| Equipment | Description |
| Magnetic Stirrer with Stir Bar | |
| Beakers (100 mL, 250 mL) | |
| Erlenmeyer Flask (250 mL) | |
| Graduated Cylinders (10 mL, 50 mL) | |
| Büchner Funnel and Filter Flask | |
| Whatman No. 1 Filter Paper | |
| pH paper or pH meter | |
| Melting Point Apparatus | |
| UV-Vis Spectrophotometer | |
| FT-IR Spectrometer |
Procedure:
Part 1: Diazotization of this compound
-
In a 100 mL beaker, dissolve 1.0 g (5.0 mmol) of this compound in 10 mL of 3M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate 50 mL beaker, dissolve 0.38 g (5.5 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution. Maintain the temperature between 0-5 °C throughout the addition.
-
After the complete addition of sodium nitrite, continue stirring the solution for an additional 15 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
Part 2: Azo Coupling with β-Naphthol
-
In a 250 mL beaker, dissolve 0.72 g (5.0 mmol) of β-naphthol in 20 mL of 10% (w/v) sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly, and with continuous stirring, add the cold diazonium salt solution from Part 1 to the alkaline β-naphthol solution. A colored precipitate should form immediately.
-
Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 10% sodium hydroxide solution as needed.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water until the filtrate is neutral.
-
Dry the crude dye in a desiccator or a vacuum oven at 50-60 °C.
-
The dye can be further purified by recrystallization from a suitable solvent, such as ethanol.
Expected Quantitative Data (Representative):
| Parameter | Expected Value |
| Yield | 75-85% |
| Melting Point | 185-190 °C |
| λmax (in Ethanol) | 480-490 nm |
| Molar Absorptivity (ε) | ~25,000 L mol⁻¹ cm⁻¹ |
Characterization Data (Representative):
-
FT-IR (KBr, cm⁻¹): 3400-3500 (O-H stretch, if present), 3050-3100 (aromatic C-H stretch), 1580-1600 (C=C stretch), 1450-1500 (N=N stretch), 1200-1300 (C-O stretch), 800-850 (para-substituted C-H bend).
-
¹H NMR (CDCl₃, δ ppm): 6.5-8.5 (aromatic protons), 2.1-2.4 (methyl protons).
Azo Dye Synthesis Workflow
Caption: Workflow for the synthesis of an azo dye.
Oxidation to Quinones
Experimental Protocol: Oxidation to 4-Bromo-2,3-dimethyl-p-benzoquinone (Hypothetical)
This protocol is a representative method and would require optimization for the specific substrate.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Potassium Dichromate (K₂Cr₂O₇) | ACS Reagent | Fisher Scientific |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent | VWR |
| Diethyl Ether | ACS Reagent | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Alfa Aesar |
| Deionized Water | - | - |
Equipment:
| Equipment | Description |
| Round-bottom flask (250 mL) | |
| Reflux condenser | |
| Heating mantle | |
| Separatory funnel (500 mL) | |
| Rotary evaporator | |
| Beakers and Graduated Cylinders |
Procedure:
-
In a 250 mL round-bottom flask, prepare a solution of 1.0 g (5.0 mmol) of this compound in 50 mL of 20% aqueous sulfuric acid.
-
In a separate beaker, prepare a solution of 2.0 g (6.8 mmol) of potassium dichromate in 30 mL of deionized water.
-
Slowly add the potassium dichromate solution to the aniline solution with vigorous stirring.
-
Attach a reflux condenser and heat the reaction mixture to 60-70 °C for 2-3 hours. The color of the solution is expected to change.
-
Cool the reaction mixture to room temperature and extract the product with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude quinone.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Quantitative Data (Representative):
| Parameter | Expected Value |
| Yield | 40-60% |
| Melting Point | 110-115 °C |
Characterization Data (Representative):
-
FT-IR (KBr, cm⁻¹): 1660-1680 (C=O stretch of quinone).
-
¹H NMR (CDCl₃, δ ppm): 6.5-7.0 (alkene protons of quinone ring), 2.0-2.2 (methyl protons).
-
¹³C NMR (CDCl₃, δ ppm): 180-190 (carbonyl carbons).
Oxidative Polymerization
Substituted anilines can undergo oxidative polymerization to form conductive polymers. This process typically involves a chemical or electrochemical oxidation in an acidic medium. The resulting polymers have potential applications in electronics, sensors, and anti-corrosion coatings.
Experimental Protocol: Oxidative Polymerization of this compound (Representative)
This protocol outlines a chemical oxidative polymerization method.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Ammonium Persulfate ((NH₄)₂S₂O₈) | ACS Reagent | Fisher Scientific |
| Hydrochloric Acid (HCl) | ACS Reagent | VWR |
| Methanol | ACS Reagent | Decon Labs |
| Deionized Water | - | - |
Equipment:
| Equipment | Description |
| Beaker (250 mL) | |
| Magnetic Stirrer with Stir Bar | |
| Büchner Funnel and Filter Flask | |
| Whatman No. 1 Filter Paper |
Procedure:
-
Dissolve 1.0 g (5.0 mmol) of this compound in 100 mL of 1 M hydrochloric acid in a 250 mL beaker.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve 1.25 g (5.5 mmol) of ammonium persulfate in 20 mL of 1 M hydrochloric acid and cool the solution to 0-5 °C.
-
Slowly add the ammonium persulfate solution to the aniline solution with continuous stirring.
-
Allow the reaction to proceed for 24 hours at 0-5 °C. A dark precipitate of the polymer is expected to form.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer with 1 M hydrochloric acid, followed by methanol, and then deionized water to remove unreacted monomer and oligomers.
-
Dry the polymer in a vacuum oven at 60 °C.
Expected Quantitative Data (Representative):
| Parameter | Expected Value |
| Yield | 60-80% |
| Conductivity | 10⁻⁵ to 10⁻³ S/cm (doped state) |
Signaling Pathways of Azo Compounds
While specific signaling pathways for the oxidized products of this compound are not well-documented, azo compounds, in general, have been studied for their biological activities. Some azo dyes and their metabolites have been shown to interact with various biological pathways. It is important to note that many azo compounds are pro-drugs that are activated by azoreductase enzymes in the gut microbiota or the liver, leading to the release of aromatic amines which can then exert biological effects.
A hypothetical signaling pathway for the anti-inflammatory action of an azo compound could involve the inhibition of pro-inflammatory signaling cascades.
Hypothetical Anti-inflammatory Signaling Pathway
Caption: Hypothetical anti-inflammatory signaling pathway.
Disclaimer: The experimental protocols and data provided herein are representative and intended for research purposes only. Appropriate safety precautions should be taken when handling all chemicals. It is recommended to consult the relevant Safety Data Sheets (SDS) before use. The biological activities and signaling pathways described are based on general knowledge of related compounds and require experimental validation for the specific derivatives of this compound.
References
Application Notes and Protocols: The Role of 4-Bromo-2,3-dimethylaniline in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the potential of 4-bromo-2,3-dimethylaniline as a versatile building block in polymer chemistry. While direct homopolymerization of this monomer is not extensively documented, its chemical structure lends itself to several strategic applications, primarily as a precursor for functional monomers and as a component in the synthesis of novel polymer architectures through cross-coupling reactions.
Application as a Precursor for Functional Monomers
This compound serves as a valuable intermediate for the synthesis of more complex monomers. The bromine atom can be readily substituted or used as a handle for coupling reactions, while the aniline moiety can be a site for polymerization or further functionalization.
Application: Synthesis of Novel Aniline and Thiophene-based Monomers via Suzuki Cross-Coupling.
Protocol: Synthesis of (E)-4-Aryl-N-((3-arylthiophen-2-yl)methylene)-2,3-dimethylaniline (A Hypothetical Monomer)
This protocol is adapted from the synthesis of related bromoaniline derivatives and outlines a potential pathway to a novel, polymerizable monomer.
Materials:
-
This compound
-
3-Bromothiophene-2-carbaldehyde
-
Arylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
Ethanol
-
Glacial acetic acid
-
Toluene
-
Deionized water
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Experimental Protocol:
Step 1: Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2,3-dimethylaniline
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 3-bromothiophene-2-carbaldehyde (1.0 eq) in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the imine formation.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Step 2: Suzuki Cross-Coupling to Synthesize the Di-substituted Monomer
-
To a Schlenk flask, add the product from Step 1 (1.0 eq), the desired arylboronic acid (2.2 eq), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture at 90-100 °C for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final monomer product by column chromatography.
Visualization of the Synthetic Pathway:
Applications of 4-Bromo-2,3-dimethylaniline in Organometallic Chemistry: A Proxy-Based Approach
Note to the Reader: As of late 2025, detailed and specific applications of 4-bromo-2,3-dimethylaniline in organometallic chemistry are not extensively documented in publicly available scientific literature. To provide a comprehensive and practical guide, this document presents application notes and protocols based on the closely related and structurally similar compound, 4-bromo-2-methylaniline . The reactions and principles described herein are representative of how a substituted bromoaniline, such as this compound, would likely be employed in the field, particularly in palladium-catalyzed cross-coupling reactions. Researchers should consider this information as a foundational guide, with the understanding that optimization for this compound may be required.
Introduction
Substituted haloanilines are pivotal building blocks in organic and organometallic chemistry, serving as versatile precursors for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The bromine atom in compounds like this compound offers a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in modern synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. The amino and methyl groups on the aromatic ring can influence the electronic properties and steric environment of the molecule, which can be leveraged to tune the reactivity and selectivity of organometallic transformations.
This document outlines the potential applications of this compound as a reactant in palladium-catalyzed Suzuki cross-coupling reactions, a cornerstone of modern organometallic chemistry.
Application Note: this compound as a Precursor in Palladium-Catalyzed Suzuki Cross-Coupling Reactions
The primary application of this compound in organometallic chemistry is as a substrate in cross-coupling reactions. The carbon-bromine bond can be activated by a palladium(0) catalyst to form an organopalladium intermediate, which can then react with a variety of coupling partners.
Key Features:
-
Reactive Site: The bromine atom at the 4-position is susceptible to oxidative addition to a low-valent palladium center, initiating the catalytic cycle.
-
Versatility: This intermediate can be coupled with a wide range of organoboron compounds (in Suzuki coupling), alkenes (in Heck coupling), or amines (in Buchwald-Hartwig coupling) to form more complex molecular architectures.
-
Tunable Properties: The 2,3-dimethyl and amino substituents can influence the reaction kinetics and the properties of the final product.
The Suzuki reaction, in particular, is a powerful method for forming biaryl structures, which are prevalent in many biologically active compounds. The general scheme for the Suzuki coupling of a bromoaniline derivative is depicted below.
Experimental Protocols
The following protocols are adapted from the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives and are presented as a representative methodology.
Protocol 1: Synthesis of an Imine Intermediate from this compound
This initial step creates a more complex substrate for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 3-bromothiophene-2-carbaldehyde)
-
Ethanol
-
Glacial acetic acid
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dry a Schlenk flask in an oven and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).
-
To the flask, add equimolar amounts of this compound (1.0 eq) and the aromatic aldehyde (1.0 eq).
-
Add ethanol as a solvent (approximately 5-10 mL per mmol of aniline).
-
Add a catalytic amount of glacial acetic acid (e.g., 5-6 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 8-10 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash with cold ethanol.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling of the Bromoaniline Derivative
Materials:
-
Bromoaniline derivative (from Protocol 1)
-
Arylboronic acid (1.0-2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.2 eq)
-
Solvent (e.g., a mixture of toluene and water)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the bromoaniline derivative (1.0 eq), the arylboronic acid (1.0-2.0 eq), the palladium catalyst (5 mol%), and the base (2.2 eq).
-
Add the solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize representative yields for Suzuki cross-coupling reactions using a bromoaniline derivative as a starting material. These data are based on reactions with 4-bromo-2-methylaniline and serve as an illustrative example.[1][2][3][4]
Table 1: Synthesis of Imine Intermediate
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| 4-Bromo-2-methylaniline | 3-Bromothiophene-2-carbaldehyde | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 94 |
| 4-Bromo-2-methylaniline | 4-Bromothiophene-2-carbaldehyde | (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 95 |
Table 2: Monosubstituted Products via Suzuki Cross-Coupling
| Bromo-Imine Substrate | Arylboronic Acid | Product | Yield (%) |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-Chloro-4-fluorophenylboronic acid | Monosubstituted biaryl | 40 |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Chlorophenylboronic acid | Monosubstituted biaryl | 38 |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Methoxyphenylboronic acid | Monosubstituted biaryl | 33 |
Table 3: Disubstituted Products via Suzuki Cross-Coupling
| Bromo-Imine Substrate | Arylboronic Acid (2 eq) | Product | Yield (%) |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-Chloro-4-fluorophenylboronic acid | Disubstituted biaryl | 46 |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Chlorophenylboronic acid | Disubstituted biaryl | 42 |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Methoxyphenylboronic acid | Disubstituted biaryl | 31 |
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical progression from the starting bromoaniline to its application in forming complex biaryl structures.
Conclusion
While direct, extensive research on the organometallic applications of this compound is limited, its structural similarity to other reactive haloanilines strongly suggests its utility as a valuable precursor in palladium-catalyzed cross-coupling reactions. The protocols and data presented, derived from a closely related analogue, provide a solid foundation for researchers and drug development professionals to explore the synthetic potential of this compound. The ability to introduce diverse functionalities through well-established organometallic methods makes this compound a promising, yet under-explored, building block for the creation of novel and complex molecular entities.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,4-Dibromotetracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracene and its derivatives are of significant interest in the fields of organic electronics, materials science, and medicinal chemistry due to their unique photophysical properties and potential as organic semiconductors. The functionalization of the tetracene core, particularly with halogen atoms, allows for the fine-tuning of its electronic characteristics and solid-state packing, which is crucial for applications in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). 1,4-Dibromotetracene is a key intermediate for the synthesis of more complex tetracene derivatives through cross-coupling reactions.
This document provides a detailed protocol for a plausible multi-step synthesis of 1,4-dibromotetracene. It is important to note that the specified starting material, 4-Bromo-2,3-dimethylaniline, is not a conventional precursor for the synthesis of tetracene-based structures. The synthetic route detailed below is a well-established and more general approach to constructing the tetracene core, followed by a regioselective bromination.
Proposed Synthetic Pathway
The synthesis of 1,4-dibromotetracene can be achieved through a multi-step process involving a Diels-Alder reaction to construct the tetracyclic framework, followed by aromatization and subsequent bromination.
Caption: Proposed synthetic pathway for 1,4-dibromotetracene.
Experimental Protocols
Materials and Equipment:
-
Naphthalene
-
Maleic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Lead tetraacetate (Pb(OAc)₄)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Toluene
-
Acetic acid
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Standard safety equipment (fume hood, safety glasses, gloves)
Step 1: Synthesis of the Diels-Alder Adduct
This step involves the [4+2] cycloaddition of naphthalene and maleic anhydride to form the initial adduct.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve naphthalene (12.8 g, 0.1 mol) and maleic anhydride (9.8 g, 0.1 mol) in 100 mL of dry toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours.
-
Monitor the reaction progress by TLC (eluent: 1:1 hexane/ethyl acetate).
-
After completion, cool the reaction mixture to room temperature. The product is expected to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold toluene.
-
Dry the product under vacuum to yield the Diels-Alder adduct.
Step 2: Hydrolysis of the Adduct to 1,4-Dihydronaphthalene-1,4-dicarboxylic acid
The anhydride adduct is hydrolyzed to the corresponding dicarboxylic acid.
Procedure:
-
Suspend the Diels-Alder adduct (from Step 1) in 100 mL of 10% aqueous sodium hydroxide solution in a 250 mL round-bottom flask.
-
Heat the mixture to 80 °C with stirring for 2 hours, or until the solid has completely dissolved.
-
Cool the resulting solution in an ice bath and acidify to pH 2 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate of 1,4-dihydronaphthalene-1,4-dicarboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 3: Aromatization to Tetracene
The dicarboxylic acid is converted to tetracene through an oxidative decarboxylation reaction.
Procedure:
-
In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the 1,4-dihydronaphthalene-1,4-dicarboxylic acid (from Step 2) in 200 mL of dry dichloromethane.
-
Slowly add a solution of lead tetraacetate (2.2 equivalents) in dichloromethane from the dropping funnel over a period of 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. The solution should turn from colorless to a deep orange/red color, characteristic of tetracene.
-
Monitor the reaction by TLC (eluent: hexane).
-
Upon completion, quench the reaction by the addition of 100 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent. The orange-colored fraction contains tetracene.
-
Recrystallize the purified tetracene from toluene to obtain orange needles.
Step 4: Bromination of Tetracene to 1,4-Dibromotetracene
The final step is the regioselective bromination of tetracene to yield the desired product.
Procedure:
-
In a 100 mL round-bottom flask protected from light, dissolve tetracene (1.0 g, 4.4 mmol) in 50 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of N-bromosuccinimide (NBS) (1.56 g, 8.8 mmol, 2.0 equivalents) in 20 mL of dichloromethane.
-
Add the NBS solution dropwise to the tetracene solution over a period of 15 minutes with constant stirring.
-
Allow the reaction to stir at 0 °C for 2 hours.
-
Monitor the reaction by TLC (eluent: hexane).
-
Once the reaction is complete, wash the reaction mixture with 50 mL of water, followed by 50 mL of saturated aqueous sodium thiosulfate solution to quench any remaining bromine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent.
-
Recrystallize the product from a suitable solvent such as a mixture of dichloromethane and hexane to obtain 1,4-dibromotetracene as a crystalline solid.
Data Presentation
| Step | Product | Starting Material(s) | Reagent(s) | Solvent(s) | Yield (%) | Purity (%) (by HPLC/NMR) |
| 1 | Diels-Alder Adduct | Naphthalene, Maleic anhydride | - | Toluene | 85-95 | >95 |
| 2 | 1,4-Dihydronaphthalene-1,4-dicarboxylic acid | Diels-Alder Adduct | NaOH, HCl | Water | 90-98 | >98 |
| 3 | Tetracene | 1,4-Dihydronaphthalene-1,4-dicarboxylic acid | Lead tetraacetate | Dichloromethane | 40-60 | >99 (after purification) |
| 4 | 1,4-Dibromotetracene | Tetracene | N-Bromosuccinimide | Dichloromethane | 70-85 | >99 (after purification) |
Note: The yields and purities are approximate and may vary depending on the specific reaction conditions and purification techniques.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Maleic anhydride, lead tetraacetate, and N-bromosuccinimide are corrosive and/or toxic and should be handled with care.
-
Dichloromethane and toluene are volatile and flammable organic solvents. Avoid inhalation and contact with skin.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Disclaimer: The synthetic protocols provided herein are intended for use by trained chemists in a laboratory setting. The user assumes all responsibility for the safe handling of chemicals and the execution of these procedures.
Application Notes: 4-Bromo-2,3-dimethylaniline as a Versatile Building Block in Agrochemical Synthesis
Introduction
4-Bromo-2,3-dimethylaniline is a key aromatic amine intermediate, playing a crucial role in the synthesis of a variety of agrochemicals. Its specific substitution pattern, featuring a bromine atom and two methyl groups on the aniline ring, provides a versatile platform for the construction of complex herbicidal molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of commercially relevant herbicides, intended for researchers, scientists, and professionals in the field of agrochemical development.
Application in Herbicide Synthesis: Topramezone
This compound is a vital precursor in the synthesis of the herbicide topramezone. Topramezone is a potent post-emergence herbicide used for the selective control of a broad spectrum of grass and broadleaf weeds in corn.
Mode of Action: HPPD Inhibition
Topramezone's herbicidal activity stems from its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3][4] This enzyme is a key component in the biochemical pathway responsible for the synthesis of plastoquinone and, consequently, carotenoids. Carotenoids are essential for protecting chlorophyll from photo-oxidation. Inhibition of HPPD leads to a depletion of carotenoids, resulting in the characteristic bleaching or whitening of susceptible weeds, followed by necrosis and death.[1]
Caption: Mode of action of the herbicide Topramezone.
Synthesis of a Key Topramezone Intermediate
A critical intermediate in the synthesis of topramezone is 2,3-dimethyl-4-methylsulfonyl bromobenzene. This intermediate can be synthesized from this compound in a two-step process as outlined in patent literature.[5]
Caption: Synthesis of a key Topramezone intermediate.
Experimental Protocols
Protocol 1: Synthesis of 2,3-dimethyl-4-(methylsulfonyl)aniline [5]
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (0.298 g) in dimethyl sulfoxide (DMSO, 1 mL).
-
Reagent Addition: To a separate vessel, add cuprous iodide (CuI, 0.043 g), a suitable ligand (e.g., N,N'-dimethyl-1,2-ethanediamine, 0.056 g), potassium phosphate (0.636 g), and sodium methanesulfinate (0.199 g) to DMSO (2 mL).
-
Reaction Execution: Add the solution of this compound to the reagent mixture. Heat the reaction mixture to 90°C and stir for 24 hours.
-
Work-up and Purification: After cooling, extract the reaction mixture with ethyl acetate. Wash the organic phase with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate. Concentrate the solution and purify the crude product by column chromatography (40% ethyl acetate/petroleum ether) to yield the desired product as a white solid.
-
Yield: 43%
-
Protocol 2: Synthesis of 2,3-dimethyl-4-methylsulfonyl bromobenzene [5]
-
Reaction Setup: Dissolve 2,3-dimethyl-4-(methylsulfonyl)aniline (0.249 g) in acetonitrile (1 mL).
-
Reagent Addition: In a separate flask, prepare a solution of copper(II) bromide (CuBr₂, 0.279 g) and tert-butyl nitrite (0.258 g) in acetonitrile (2 mL).
-
Reaction Execution: Slowly add the reagent solution to the solution of the aniline derivative. Stir the mixture for 16 hours at room temperature. Subsequently, heat the reaction to 82°C and stir for an additional 2 hours.
-
Work-up and Purification: After completion of the reaction, extract the mixture with ethyl acetate. Wash the organic phase with brine and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the final product.
-
Yield: 85%
-
Application in Herbicide Synthesis: Mefenacet
While direct synthesis routes starting from this compound are less commonly documented, this intermediate is structurally related to the starting materials for the herbicide Mefenacet. Mefenacet is a selective pre-emergence and early post-emergence herbicide primarily used in transplanted rice to control grass weeds.
Mode of Action: Inhibition of Very Long-Chain Fatty Acids (VLCFAs)
Mefenacet belongs to the chloroacetamide class of herbicides and functions by inhibiting the synthesis of very long-chain fatty acids (VLCFAs).[6][7] VLCFAs are crucial for cell division and growth. By blocking their synthesis, Mefenacet effectively halts the growth of susceptible weed seedlings, particularly during germination and early development.[8][9][10]
Caption: Mode of action of the herbicide Mefenacet.
Quantitative Data
The following tables summarize the quantitative data related to the efficacy of agrochemicals derived from or related to this compound.
Table 1: Efficacy of Mefenacet + Bensulfuron methyl 53% WP [11]
| Weed Species | Weed Control Efficiency (%) |
| Cyperus difformis | 80 |
| Enhydra fluctuans | 82 |
| Echinochloa crus-galli | 81 |
| Monochoria vaginalis | 86 |
| Scirpus juncoides | 87 |
| Leptochloa chinensis | 85 |
| Cynodon dactylon | 36 |
Table 2: General Efficacy of Topramezone
| Weed Type | Efficacy |
| Annual Grasses | Excellent |
| Broadleaf Weeds | Excellent |
| Sedges | Moderate |
Conclusion
This compound is a valuable and versatile building block in the agrochemical industry. Its utility is clearly demonstrated in the synthesis of the potent herbicide topramezone. The provided protocols offer a foundation for the laboratory-scale synthesis of a key intermediate. Furthermore, its structural similarity to precursors for other herbicides like Mefenacet suggests potential for its use in developing novel crop protection agents. The distinct modes of action of these herbicides, HPPD inhibition and VLCFA synthesis inhibition, highlight the diverse range of biological targets that can be accessed through chemistries derived from this important intermediate. Further research into derivatives of this compound may lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
References
- 1. agriculture.basf.com [agriculture.basf.com]
- 2. Topramezone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taxtmi.com [taxtmi.com]
- 4. Topramezone Herbicide: Selective & Powerful Weed Control for Corn [cnagrochem.com]
- 5. CN112321466A - Synthetic method of topramezone key intermediate - Google Patents [patents.google.com]
- 6. Mefenacet 50% WP Herbicide | Pre-Emergent Weed Control for Rice and Transplanting Crops [smagrichem.com]
- 7. researchgate.net [researchgate.net]
- 8. The action characteristics of Mefenacet - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 9. Mefenacet 50% + Bensulfuron-Methyl 3% Wp Herbicide Pesticide - Weedicide and Metabolite [sinoagro.en.made-in-china.com]
- 10. Mefenacet 50% + Bensulfuron-Methyl 3% Wp Herbicide Pesticide - Weedicide and Metabolite [sinoagro.en.made-in-china.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 4-Bromo-2,3-dimethylaniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-bromo-2,3-dimethylaniline as a versatile building block in the synthesis of complex organic molecules for pharmaceutical applications. The protocols outlined below are based on established chemical transformations and provide a foundation for the development of novel therapeutic agents.
Introduction
This compound (CAS No. 22364-25-6) is a substituted aniline that serves as a key intermediate in organic synthesis.[1] Its structural features, including a reactive bromine atom and a nucleophilic amino group, allow for a variety of chemical modifications, making it a valuable starting material for the synthesis of biologically active compounds.[1] The bromine atom can be readily displaced or utilized in cross-coupling reactions, while the amino group can be acylated, alkylated, or used to form heterocyclic rings. These reactive sites make this compound a versatile scaffold for the construction of diverse molecular architectures with potential therapeutic applications. While its direct precursor, 2,3-dimethylaniline, is a known starting material for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid, the brominated analog opens avenues for further functionalization and the development of new chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 22364-25-6 |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol |
| Appearance | Solid or liquid |
| Purity | ≥98% |
| Storage | Keep in dark place, inert atmosphere, room temperature |
Key Synthetic Applications and Protocols
This compound is a valuable starting material for a range of chemical reactions pivotal to pharmaceutical synthesis. The following sections detail protocols for its synthesis and its application in forming key chemical bonds.
The synthesis of this compound is typically achieved through the selective bromination of 2,3-dimethylaniline.
Protocol: Bromination of 2,3-dimethylaniline
This protocol describes the synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent.
-
Materials:
-
2,3-dimethylaniline
-
N-bromosuccinimide (NBS)
-
Dry N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethylaniline (1.0 eq) in dry DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add NBS (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 42% | [1] |
The bromine atom of this compound makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures often found in pharmaceuticals, including kinase inhibitors.
Protocol: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Quantitative Data (Illustrative from a related synthesis):
The amino group of this compound can participate in Buchwald-Hartwig amination reactions, allowing for the formation of C-N bonds. This is a crucial transformation for the synthesis of various nitrogen-containing heterocyclic compounds and other amine-based pharmaceuticals.
Protocol: Synthesis of a Diaryl Amine via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl halide with this compound.
-
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
Xantphos (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (dry)
-
Schlenk tube
-
Magnetic stirrer
-
Glovebox (optional, for handling air-sensitive reagents)
-
-
Procedure:
-
In a Schlenk tube, combine the aryl halide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add dry, degassed toluene.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Visualization of Synthetic Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of a potential bioactive molecule starting from this compound, utilizing a Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Analytical Detection of 4-Bromo-2,3-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3-dimethylaniline is a substituted aromatic amine that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The purity and accurate quantification of this compound are critical for ensuring the quality, safety, and efficacy of the final products. These application notes provide detailed protocols for the analytical detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, spectroscopic characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is discussed.
Analytical Methods Overview
The selection of an appropriate analytical technique for this compound depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for the routine quantification of this compound. It offers excellent precision and accuracy for purity assessment and content uniformity testing.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for both the quantification and unequivocal identification of this compound. Its high sensitivity and specificity make it ideal for trace-level detection and impurity profiling.
-
Spectroscopic Methods (NMR, IR): Essential for the structural elucidation and confirmation of the this compound chemical structure.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the HPLC-UV and GC-MS methods for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Table 2: GC-MS Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 5.0% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reverse-phase HPLC method for the quantitative determination of this compound.
a. Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol to obtain a theoretical concentration of 10 µg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
b. HPLC-UV Instrument Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
c. Data Analysis
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a GC-MS method for the sensitive and specific detection and quantification of this compound.
a. Sample Preparation
-
Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC-UV protocol, using a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent to concentrations ranging from 5 ng/mL to 1000 ng/mL.
-
Sample Solution: Extract the sample with a suitable solvent to obtain a solution with a concentration within the calibration range.
b. GC-MS Instrument Conditions
| Parameter | Condition |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 50-300 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
c. Data Analysis
For quantification, create a calibration curve using the peak areas of the working standards. The concentration of this compound in the sample is determined from this curve. For identification, compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the reference standard. The characteristic isotopic pattern of bromine (two major isotopes, 79Br and 81Br, in approximately a 1:1 ratio) should be evident in the mass spectrum.
Mandatory Visualizations
Caption: General experimental workflow for the analytical detection of this compound.
Caption: Logical relationship and applicability of different analytical techniques.
Application Notes and Protocols for the Derivatization of 4-Bromo-2,3-dimethylaniline in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 4-Bromo-2,3-dimethylaniline, a versatile building block in organic synthesis. The methodologies outlined below are foundational for creating a diverse range of molecules with potential applications in medicinal chemistry and materials science. The protocols for N-acylation, Suzuki cross-coupling, and Buchwald-Hartwig amination are presented, followed by a prospective synthesis of a Mefenamic Acid analogue, highlighting the utility of these derivatives in drug discovery.
N-Acylation of this compound
N-acylation is a fundamental transformation that can be employed to protect the amino group of this compound or to introduce specific acyl moieties that may be crucial for the biological activity of the target molecule. The resulting amides are often stable and crystalline compounds, facilitating their purification.
Experimental Protocol: N-Acetylation
This protocol describes the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(4-bromo-2,3-dimethylphenyl)acetamide.
Quantitative Data: N-Acylation
The following table summarizes representative reaction parameters for the N-acylation of substituted anilines, providing a guideline for the derivatization of this compound.
| Acylating Agent | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | Pyridine (solvent) | Pyridine | 0 - RT | 2 - 4 | >90 (est.) |
| Benzoyl Chloride | Triethylamine (1.5) | DCM | 0 - RT | 3 - 5 | >85 (est.) |
| Propionyl Chloride | Pyridine (1.2) | THF | 0 - RT | 2 - 4 | >90 (est.) |
Note: Estimated yields are based on general procedures for acylation of similar bromoaniline substrates.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2,3-dimethylaniline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and purity of 4-Bromo-2,3-dimethylaniline synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis often stem from suboptimal reaction conditions, side reactions, or product loss during workup. Consider the following factors:
-
Reagent Quality: Ensure the starting material, 2,3-dimethylaniline, is pure. Use freshly recrystallized N-bromosuccinimide (NBS) as it can decompose over time. The solvent, typically DMF, should be anhydrous.
-
Reaction Temperature: The bromination of highly activated rings like anilines is often exothermic. Running the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) can minimize side reactions and improve selectivity for the desired product.
-
Stoichiometry: Use a precise 1:1 molar ratio of 2,3-dimethylaniline to the brominating agent (e.g., NBS). An excess of the brominating agent will lead to the formation of di-brominated byproducts, reducing the yield of the desired mono-brominated product.
-
Side Reactions: The primary competing reactions are the formation of other isomers (e.g., 6-bromo-2,3-dimethylaniline) and poly-brominated products. The strong activating effect of the amino group makes the aromatic ring highly susceptible to multiple substitutions.[1]
-
Product Loss During Purification: this compound can be lost during extraction and column chromatography. Ensure complete extraction from the aqueous phase and use an optimized solvent system for chromatography to achieve good separation without excessive band broadening.
Q2: I am observing the formation of multiple brominated products (isomers and di-brominated compounds). How can I increase selectivity for the 4-bromo isomer?
A2: Achieving high regioselectivity is critical. The formation of multiple products is a common issue due to the high reactivity of the aniline ring.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally a milder and more selective reagent for the mono-bromination of reactive aromatic compounds compared to elemental bromine (Br₂).[2][3] Using DMF as the solvent with NBS often provides high para-selectivity.[4]
-
Solvent Effects: The polarity of the solvent can significantly influence regioselectivity.[5] Non-polar solvents may reduce the reaction rate but can sometimes improve selectivity by modulating the reactivity of the brominating agent.[6] However, for NBS bromination, DMF is a well-established solvent for achieving high para-selectivity.[4]
-
Amine Group Protection: The most effective strategy to prevent over-bromination and control regioselectivity is to temporarily protect the amino group.
-
Acetylation: React the 2,3-dimethylaniline with acetic anhydride to form the corresponding acetanilide.
-
Bromination: The N-acetyl group is still an ortho-, para-director but is much less activating than the free amino group.[1] This allows for controlled mono-bromination, which will occur almost exclusively at the para position due to steric hindrance from the bulky acetyl group and the adjacent methyl group.
-
Deprotection: The acetyl group can be easily removed by acid or base hydrolysis to yield the pure this compound.
-
Q3: My crude product is an impure, viscous oil that is difficult to purify. What are the likely impurities and what are the best purification methods?
A3: The crude product is often a mixture containing the starting material, the desired product, and various side products.
-
Common Impurities:
-
Unreacted 2,3-dimethylaniline.
-
Isomeric products (e.g., 6-bromo-2,3-dimethylaniline).
-
Di-brominated products (e.g., 4,6-dibromo-2,3-dimethylaniline).
-
Succinimide (if NBS is used).
-
-
Purification Strategy:
-
Aqueous Workup: After the reaction, quench with a reducing agent like sodium thiosulfate to remove any unreacted bromine. Wash the organic extract with water and brine to remove water-soluble impurities like succinimide and salts.
-
Column Chromatography: This is the most effective method for separating the desired product from isomers and unreacted starting material.[7] A silica gel column is typically used.
-
Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is effective. A typical starting point is 10% ethyl acetate/petroleum ether.[7] Monitor the separation using Thin Layer Chromatography (TLC) to identify the product-containing fractions.
-
-
Recrystallization: If the purified product from the column is a solid but still contains minor impurities, recrystallization from a suitable solvent (such as ethanol/water) can be performed to obtain a high-purity crystalline solid.
-
Frequently Asked Questions (FAQs)
Q: What is the most common and reliable method for synthesizing this compound? A: The direct bromination of 2,3-dimethylaniline using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at room temperature is a widely cited and effective method.[2][7] For higher purity and yield, a two-step process involving acetylation of the amine, followed by bromination and subsequent deprotection, is recommended.
Q: How does the choice of solvent impact the reaction? A: Solvent polarity plays a crucial role in the regioselectivity of electrophilic bromination of anilines.[5] Polar aprotic solvents like DMF can stabilize the electrophilic bromine species generated from NBS, leading to mild and selective bromination, often favoring the para-isomer.[2][4] In contrast, using elemental bromine in a polar solvent like water can lead to rapid, uncontrolled polybromination.[6]
Q: Can I use elemental bromine (Br₂) instead of NBS? A: Yes, elemental bromine can be used, often dissolved in a solvent like acetic acid.[8] However, Br₂ is a more powerful and less selective brominating agent than NBS for highly activated rings.[3] Its use increases the risk of forming di- and tri-brominated byproducts, which can lower the yield and complicate purification.[1] If using Br₂, careful control of stoichiometry and temperature is critical.
Data Presentation
The tables below summarize how different reaction parameters can affect the synthesis outcome. Data is compiled from literature on the bromination of anilines.
Table 1: Comparison of Brominating Agents for Aniline Derivatives
| Brominating Agent | Typical Solvent | Relative Reactivity | Selectivity (Mono- vs. Poly-bromination) | Reference |
| N-Bromosuccinimide (NBS) | DMF, CH₂Cl₂, THF | Moderate | High | [2][4] |
| Elemental Bromine (Br₂) | Acetic Acid, H₂O | High | Low to Moderate | [6][8] |
| Pyridinium Bromide Perbromide | Acetic Acid, THF | Mild | High | [3] |
| Copper(II) Bromide | Acetonitrile | Moderate | Good | [9] |
Table 2: Influence of Solvent on Regioselectivity with NBS
| Solvent | Dielectric Constant (ε) | Typical Outcome for Anilines | Key Feature | Reference |
| N,N-Dimethylformamide (DMF) | 36.7 | High para-selectivity | Polar aprotic, stabilizes electrophile | [2][4] |
| Acetonitrile | 37.5 | Good para-selectivity | Polar aprotic | [5] |
| Tetrahydrofuran (THF) | 7.6 | Mixture of isomers | Moderately polar | [5] |
| Dichloromethane (CH₂Cl₂) | 9.1 | Mixture of isomers | Non-polar aprotic | [5] |
Experimental Protocols
Protocol 1: Direct Bromination using NBS (Optimized for Yield)
This protocol is based on a reported synthesis with high yield.[7]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylaniline (3.0 g, 24.7 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath.
-
Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS) (4.4 g, 24.7 mmol) in 5 mL of anhydrous DMF. Add this NBS solution dropwise to the stirred aniline solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 5 hours. Monitor the reaction progress using TLC (10% ethyl acetate/petroleum ether).
-
Workup: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with 10% ethyl acetate in petroleum ether to yield this compound. An expected yield is approximately 4.6 g (82%).[7]
Visualizations
The following diagrams illustrate key workflows and decision-making processes for the synthesis.
Caption: Experimental workflow for the direct synthesis of this compound.
Caption: Troubleshooting decision tree for low yield or purity issues.
Caption: Reaction pathway showing the desired product and common side products.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. lookchem.com [lookchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | 22364-25-6 | Benchchem [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromo-2,3-dimethylaniline
This guide provides troubleshooting advice and detailed protocols for the purification of 4-Bromo-2,3-dimethylaniline by column chromatography, tailored for researchers and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the column chromatography of this compound and similar aromatic amines.
Q1: Why is my purified this compound yellow or brown instead of the expected color?
A1: The discoloration is typically due to the presence of oxidized impurities.[1] Aromatic amines are susceptible to air oxidation, which can form colored, higher-molecular-weight byproducts.[1] To decolorize the product, you can pass it through a short plug of silica gel using a non-polar eluent or consider treatment with activated charcoal followed by filtration.[1]
Q2: My compound is streaking or tailing badly on the TLC plate and the column. How can I fix this?
A2: Tailing is a common issue when purifying basic compounds like anilines on acidic silica gel.[1] The amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation.[1] To resolve this, add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase (typically 0.5-2%).[1] The TEA will neutralize the acidic sites on the silica, resulting in more symmetrical peaks.[1]
Q3: I'm having trouble getting good separation between my product and an impurity. What should I do?
A3: Poor separation can result from several factors:
-
Incorrect Mobile Phase Polarity: Your solvent system may not be optimal. Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for an Rf value of 0.2-0.3 for this compound to ensure good separation on the column.[1] If impurities are less polar, decrease the polarity of your eluent (e.g., lower the percentage of ethyl acetate in hexanes).[1]
-
Column Overload: You may have loaded too much crude material. A general guideline is to use a mass of silica gel that is 50-100 times the mass of your sample.[1]
-
Isomeric Impurities: If you are trying to separate isomers with similar polarities, standard silica gel may not be sufficient. Consider using a different stationary phase, such as alumina or a phenyl-functionalized silica gel, which can provide different selectivity based on π-π interactions.[1]
Q4: My compound doesn't seem to be eluting from the column. Where did it go?
A4: There are a few possibilities if your compound is not eluting as expected:
-
Irreversible Adsorption/Decomposition: The compound may have strongly adsorbed to the silica gel or decomposed.[2] You can test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for a while, and then eluting to see if any degradation has occurred.[2]
-
Incorrect Solvent System: Double-check that you prepared the mobile phase correctly. Using a solvent system that is too non-polar will result in very long retention times or failure to elute.[2]
-
Eluted in the Solvent Front: It's possible the compound is very non-polar in the chosen solvent system and eluted very quickly in the first few fractions.[2] Always check the first fractions collected.
Q5: How do I choose the right stationary and mobile phase for my purification?
A5:
-
Stationary Phase: For most applications involving aniline derivatives, silica gel is the standard stationary phase. However, due to the basicity of the amine, tailing can be an issue (see Q2). If tailing persists or if separating isomers, alumina (basic or neutral) can be a good alternative.[1]
-
Mobile Phase: The choice of mobile phase is determined by TLC analysis. A common starting point for compounds of intermediate polarity like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate .[3] The ratio is optimized to achieve an Rf of 0.2-0.3 for the target compound.[1] For anilines, adding 0.5-2% triethylamine (TEA) to the mobile phase is highly recommended to prevent peak tailing.[1]
Experimental Workflow and Data
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for Column Chromatography Purification.
Data Summary: Recommended Purification Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for a wide range of compounds. |
| Alumina (Neutral or Basic) | Alternative for basic compounds to avoid strong acidic interactions and potential degradation.[1] | |
| Mobile Phase | Hexanes/Ethyl Acetate gradient | A versatile solvent system for compounds of intermediate polarity. The gradient is optimized via TLC.[3] |
| Mobile Phase Additive | 0.5 - 2% Triethylamine (TEA) | Neutralizes acidic silanol groups on silica gel, preventing peak tailing and improving separation efficiency for basic anilines.[1] |
| TLC Rf Target | 0.2 - 0.3 | An Rf in this range on TLC generally translates to good separation and a reasonable elution volume on a column.[1] |
| Sample Loading | Dry Loading (preferred) or Wet Loading | Dry loading often provides better resolution, especially if the compound has limited solubility in the mobile phase.[1][4] |
| Silica:Crude Ratio | 50:1 to 100:1 (by mass) | Ensures sufficient stationary phase to interact with the sample, allowing for effective separation.[1] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the purification of crude this compound.
1. Preparation of the Mobile Phase
-
Based on prior TLC analysis, prepare an appropriate mobile phase, such as a mixture of hexanes and ethyl acetate.
-
Add 0.5-1% triethylamine (TEA) to the final mobile phase mixture to prevent tailing.[1] For example, for 1 L of eluent, add 5-10 mL of TEA.
2. Column Packing
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the chromatography column. Use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[4]
-
Add a thin layer of sand (approx. 0.5 cm) on top of the silica bed to prevent disturbance when adding the sample and eluent.[1]
3. Sample Loading (Dry Loading Method Recommended)
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4]
-
Carefully add this powder to the top of the packed column.[4]
4. Elution
-
Carefully add the mobile phase to the column, ensuring the surface of the sand and silica bed is not disturbed.
-
Begin eluting with the mobile phase, starting with the polarity determined from TLC analysis.
-
Apply positive pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow rate.[4] The flow rate should be such that individual drops are discernible.
-
If a gradient elution is required, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute compounds with higher affinity for the stationary phase.
5. Fraction Collection and Analysis
-
Collect fractions in an orderly manner (e.g., in test tubes or vials).
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[1]
References
minimizing byproduct formation in the bromination of 2,3-dimethylaniline
Welcome to the technical support center for the bromination of 2,3-dimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on minimizing byproduct formation and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the electrophilic bromination of 2,3-dimethylaniline?
The primary and desired product is 4-bromo-2,3-dimethylaniline . The amino group is a strong activating, ortho-, para- director. Due to steric hindrance from the adjacent methyl group at the 2-position, the incoming electrophile (bromine) is predominantly directed to the para position (C4).
Q2: What are the most common byproducts in this reaction?
The most common byproducts include:
-
Dibrominated products: Over-bromination can lead to the formation of products like 4,6-dibromo-2,3-dimethylaniline. The highly activated nature of the aniline ring makes it susceptible to multiple substitutions if the reaction conditions are not carefully controlled.[1]
-
Isomeric monobrominated products: While less common due to sterics, some bromination may occur at the ortho position (C6), yielding 6-bromo-2,3-dimethylaniline.
-
Oxidation products: Anilines are sensitive to oxidation, especially with strong oxidizing agents or harsh conditions, which can result in the formation of colored impurities or tar.
Q3: How can I minimize the formation of dibrominated byproducts?
To suppress di-bromination, the following strategies are critical:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of 2,3-dimethylaniline to the brominating agent (or 0.5 equivalents for reagents with two bromine atoms, like DBDMH).[2]
-
Slow Reagent Addition: Add the brominating agent dropwise or in small portions to the aniline solution. This maintains a low concentration of the electrophile and reduces the chance of a second bromination event on the already-brominated product.[3]
-
Low Temperature: Running the reaction at reduced temperatures (e.g., 0 °C) slows down the reaction rate, increasing selectivity for the mono-brominated product.[4]
Q4: My reaction mixture turned dark brown/black. What is the likely cause and how can it be prevented?
A dark, tar-like mixture is typically a result of oxidation of the aniline starting material or product. This can be prevented by:
-
Using Milder Reagents: Employing milder brominating agents such as N-Bromosuccinimide (NBS) or 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one instead of elemental bromine (Br₂) can prevent harsh side reactions.[1]
-
Protecting the Amino Group: Temporarily converting the amino group to an acetamide derivative reduces its activating and electron-donating nature, making the ring less susceptible to oxidation.[2]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.
Q5: How can I improve the regioselectivity to favor the 4-bromo isomer over the 6-bromo isomer?
The inherent sterics of the 2-methyl group already strongly favor the 4-position. To further enhance this selectivity:
-
Use Bulky Reagents: While not always practical, a bulkier brominating agent can further disfavor the more sterically hindered 6-position.
-
Amino Group Protection: Converting the -NH₂ group to a larger acetamide (-NHCOCH₃) group increases steric bulk around the ortho positions, further directing bromination to the para position.[2]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Sub-optimal reaction conditions. | 1. Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.[3] 2. Ensure proper pH adjustment during workup and use sufficient solvent for extraction. 3. Switch to a milder, more selective brominating agent like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, which has been shown to give high yields (91%) for this substrate.[1] |
| Multiple Products on TLC/NMR | 1. Over-bromination (di-substitution). 2. Formation of isomers. 3. Unreacted starting material. | 1. Ensure a strict 1:1 stoichiometry of reagents. Add the brominating agent slowly at low temperature. 2. Consider a protection-bromination-deprotection strategy to enhance regioselectivity.[2] 3. Allow the reaction to proceed for a longer duration, monitoring by TLC. |
| Difficulty in Purifying the Product | 1. Byproducts have similar polarity to the desired product. 2. Oily product that won't crystallize. | 1. Use a high-efficiency silica gel for column chromatography and test various eluent systems (e.g., gradients of hexanes/ethyl acetate or hexanes/dichloromethane) to achieve better separation.[3] 2. After column purification, attempt recrystallization from a different solvent system. If it remains an oil, ensure all solvent is removed under high vacuum. |
Data Summary: Bromination Methods
The following table summarizes different methodologies for the bromination of anilines, with a focus on conditions applicable to 2,3-dimethylaniline.
| Brominating Agent | Solvent | Temp. | Yield (4-bromo isomer) | Key Remarks | Citation |
| N-Bromosuccinimide (NBS) | Dry DMF | Room Temp. | ~42% | A common method for selective bromination.[3] | [3] |
| N-Bromosuccinimide (NBS) | DMF | Not specified | ~82% | Yield can be significantly higher under optimized conditions.[3] | [3] |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | -10 °C to RT | 91% | A very mild and highly selective reagent for para-bromination of a wide range of anilines.[1] | [1] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Glacial Acetic Acid | Room Temp. | High (not specified) | Used after protecting the aniline as an acetanilide to ensure high para-selectivity.[2] | [2] |
| Bromine (Br₂) | Glacial Acetic Acid | 0-5 °C | Variable | Prone to over-bromination and side reactions; requires careful control.[5] | [5] |
Experimental Protocols
Protocol 1: Selective Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a method reported to achieve high yield.[3]
-
Preparation: In a round-bottom flask, dissolve 2,3-dimethylaniline (3.0 g) in dimethylformamide (DMF, 10 mL).
-
Reagent Addition: In a separate container, dissolve N-bromosuccinimide (4.4 g) in DMF (5 mL). Add this solution dropwise to the stirred aniline solution at room temperature.
-
Reaction: Stir the mixture for approximately 5 hours. Monitor the reaction's progress by TLC (e.g., using 10% ethyl acetate/petroleum ether as eluent).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel. Add ethyl acetate for extraction. Wash the organic layer with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude product via column chromatography on silica gel, eluting with 10% ethyl acetate in petroleum ether to yield pure this compound.[3]
Protocol 2: Highly Selective Bromination using 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one
This method is noted for its high selectivity and yield for para-bromination.[1][6]
-
Preparation: Dissolve 2,3-dimethylaniline (1.0 eq.) in dichloromethane (approx. 0.25 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -10 °C using an appropriate cooling bath.
-
Reagent Addition: Add finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (1.0 eq.) in small portions over 15-20 minutes, ensuring the temperature remains between -10 °C and 0 °C.
-
Reaction: After addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over a 30-minute period.
-
Workup: Extract the reaction mixture with an aqueous solution (e.g., sodium bicarbonate or water) to remove the 2,4,6-tribromophenol byproduct. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, which is often of high purity. Further purification can be done by recrystallization or column chromatography if needed.
Visualizations
References
- 1. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 22364-25-6 | Benchchem [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-Bromoaniline Derivatives
Welcome to the technical support center for the synthesis of 4-bromoaniline and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is direct bromination of aniline not recommended for the synthesis of 4-bromoaniline?
A1: Direct bromination of aniline is highly problematic due to the strong activating nature of the amino (-NH₂) group. This high reactivity leads to several challenges:
-
Over-bromination: The amino group strongly activates the aromatic ring, making it highly susceptible to electrophilic substitution. This results in the rapid formation of 2,4,6-tribromoaniline as the major product, rather than the desired mono-substituted 4-bromoaniline.[1][2]
-
Lack of Selectivity: The reaction is difficult to control to achieve selective mono-bromination at the para position.[3]
-
Oxidation: Aniline can be oxidized by bromine, leading to the formation of colored impurities and a complex product mixture.
To overcome these issues, a protection-deprotection strategy is typically employed.[4]
Q2: What is the purpose of acetylating aniline before bromination?
A2: The acetylation of aniline to form acetanilide is a crucial step to control the bromination reaction. The acetyl group serves as a protecting group for the amino functionality and offers several advantages:[4][5]
-
Moderates Reactivity: The acetyl group is less activating than the amino group because the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group. This reduced activation prevents over-bromination.[1]
-
Improves Regioselectivity: The bulky acetamido group sterically hinders the ortho positions, directing the incoming electrophile (bromine) primarily to the para position, thus yielding 4-bromoacetanilide with high selectivity.[1][5]
Q3: What are some common impurities in 4-bromoaniline synthesis, and how can they be removed?
A3: Common impurities include unreacted starting materials, over-brominated by-products, and regioisomers.
-
Dibromoanilines: The formation of dibrominated derivatives is a common issue, and these can be difficult to remove from the final product.[3]
-
Ortho-bromoaniline: Although para-substitution is favored after acetylation, small amounts of the ortho-isomer can still form.
-
Unreacted Acetanilide: Incomplete bromination will leave unreacted acetanilide in the intermediate step.
-
Residual Aniline: Incomplete acetylation or hydrolysis of the starting material can result in residual aniline.
Purification is typically achieved through recrystallization , often from an ethanol/water mixture, which takes advantage of differences in solubility between the desired product and impurities.[6][7][8] In some cases, vacuum distillation can also be employed for purification.[6]
Troubleshooting Guides
Problem 1: Low Yield of 4-Bromoacetanilide (Bromination Step)
| Symptom | Possible Cause | Troubleshooting Action |
| Low conversion of acetanilide | Insufficient Brominating Agent: The molar ratio of the brominating agent to acetanilide may be too low. | Ensure an appropriate molar ratio of the brominating agent. A slight excess may be necessary, but this should be optimized to avoid by-product formation. |
| Inefficient Bromination Conditions: Reaction temperature may be too low, or the reaction time may be too short. | Optimize the reaction temperature and time. The reaction of acetanilide with bromine in acetic acid is often carried out at room temperature for a specific duration to ensure complete reaction.[7] | |
| Formation of multiple products (TLC analysis) | Use of a Polar Protic Solvent: Solvents like water can enhance the reactivity, potentially leading to side products. | Consider using a less polar solvent like acetic acid or carbon disulfide to moderate the reaction.[1][2] |
| Decomposition of Reagents: The brominating agent (e.g., bromine) may have decomposed. | Use fresh, high-purity brominating agents. |
Problem 2: Formation of Significant Over-brominated By-products
| Symptom | Possible Cause | Troubleshooting Action |
| Presence of 2,4-dibromoaniline or other polybrominated species in the final product | Incomplete Acetylation: If the amino group is not fully protected, the remaining aniline will be highly activated and prone to over-bromination. | Ensure the acetylation step goes to completion. Purify the acetanilide intermediate before proceeding to the bromination step. |
| Excess Brominating Agent: Using a large excess of the brominating agent can lead to the formation of dibrominated products.[3] | Carefully control the stoichiometry of the brominating agent. Aim for a molar ratio close to 1:1 with the acetanilide. | |
| Highly Activating Substrate: For aniline derivatives with additional electron-donating groups, the ring may still be too activated even after acetylation. | Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), which can offer better control over the reaction.[9] |
Problem 3: Incomplete Hydrolysis of 4-Bromoacetanilide
| Symptom | Possible Cause | Troubleshooting Action |
| Presence of 4-bromoacetanilide in the final product | Insufficient Acid/Base or Reaction Time: The hydrolysis of the amide bond may not have gone to completion. | Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH) used for hydrolysis, or extend the reflux time.[4][8] |
| Low Reaction Temperature: The temperature may not be high enough to drive the hydrolysis reaction. | Ensure the reaction mixture is refluxing properly during the hydrolysis step.[7][8] | |
| Product precipitates as an oil and does not solidify | Incomplete Neutralization: After acidic hydrolysis, if the solution is not sufficiently neutralized, the 4-bromoaniline will remain as its salt and may not precipitate correctly. | Carefully neutralize the reaction mixture with a base (e.g., NaOH solution) until the solution is basic. Cooling the mixture can aid in solidification.[8] |
Experimental Protocols
Protocol 1: Standard Synthesis of 4-Bromoaniline from Aniline
This protocol follows the three-step acetylation, bromination, and hydrolysis sequence.[4][5][7]
Step 1: Synthesis of Acetanilide (Acetylation)
-
In a flask, add aniline to a mixture of acetic acid and water.
-
To this solution, add acetic anhydride and stir.
-
Immediately after, add a solution of sodium acetate in water and stir vigorously.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the solid acetanilide by vacuum filtration and wash with cold water.
-
Dry the product before proceeding to the next step.
Step 2: Synthesis of 4-Bromoacetanilide (Bromination)
-
Dissolve the synthesized acetanilide in glacial acetic acid.
-
In a separate container, prepare a solution of bromine in glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with constant stirring at room temperature.
-
After the addition is complete, continue stirring for a designated period (e.g., 15-30 minutes).
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
If excess bromine is present (indicated by an orange color), add sodium metabisulfite to quench it.[7]
-
Collect the solid 4-bromoacetanilide by vacuum filtration, wash with cold water, and dry.
Step 3: Synthesis of 4-Bromoaniline (Hydrolysis)
-
Place the 4-bromoacetanilide in a round-bottom flask with ethanol and concentrated hydrochloric acid.
-
Heat the mixture under reflux for 30-60 minutes.[8]
-
After cooling, pour the reaction mixture into a cold sodium hydroxide solution to neutralize the acid and precipitate the 4-bromoaniline.[8]
-
The product may initially separate as an oil that solidifies upon stirring.[8]
-
Collect the solid 4-bromoaniline by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture for further purification.
Protocol 2: Greener Bromination using H₂O₂-HBr
This method avoids the use of elemental bromine.
-
Dissolve the aniline derivative in a suitable solvent.
-
Add aqueous hydrogen bromide (HBr).
-
Slowly add hydrogen peroxide (H₂O₂) to the mixture at a controlled temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by neutralizing the acid and extracting the product.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Bromination Methods for Anilines
| Method | Brominating Agent | Typical Solvent | Advantages | Disadvantages | Yield Range |
| Standard (via Acetanilide) | Br₂ | Acetic Acid | High para-selectivity, well-established. | Uses hazardous liquid bromine, generates HBr by-product.[10] | 50-85%[7][10] |
| N-Bromosuccinimide (NBS) | NBS | Acetonitrile, THF, Water | Milder, easier to handle than Br₂. | Can be more expensive, regioselectivity can be solvent-dependent.[9] | Varies |
| H₂O₂-HBr System | HBr/H₂O₂ | Water, Pyridine | In-situ generation of bromine, environmentally benign (water is the by-product).[3][11] | Can lead to a mixture of mono- and di-brominated products.[11] | 60-90%[3] |
| CAN-KBr System | Ceric Ammonium Nitrate/KBr | Ethanol/Water | Avoids liquid bromine, uses safer reagents.[10] | May require optimization for different substrates. | 50-71%[10] |
Visualizations
Caption: Standard three-step synthesis of 4-bromoaniline.
Caption: Troubleshooting logic for over-bromination.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
- 4. Conversion of Aniline to 4-Bromoaniline in Three Steps | Filo [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of p-bromoaniline using aniline as the starting material. - LISKON [liskonchem.com]
- 7. graduateway.com [graduateway.com]
- 8. youtube.com [youtube.com]
- 9. lookchem.com [lookchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Substitution Reactions of 4-Bromo-2,3-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in substitution reactions with 4-Bromo-2,3-dimethylaniline. The following information is designed to help you navigate common challenges and optimize your reaction conditions for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common substitution reactions performed on this compound?
A1: this compound is a versatile substrate for various substitution reactions, primarily targeting the replacement of the bromine atom. The most common and synthetically useful transformations are palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with an aryl or vinyl boronic acid/ester.
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with a primary or secondary amine.[1][2]
-
Sonogashira Coupling: For the formation of a carbon-carbon bond with a terminal alkyne.[3]
-
Nucleophilic Aromatic Substitution (SNAr): While less common due to the electron-rich nature of the aniline ring, under specific conditions, the bromine can be displaced by strong nucleophiles.
Q2: What are the key challenges when working with this compound in cross-coupling reactions?
A2: The primary challenges arise from the electronic and steric properties of the molecule:
-
Electron-Donating Groups: The amino and two methyl groups are electron-donating, which can make the aryl bromide less reactive towards oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle.[4]
-
Steric Hindrance: The two ortho-methyl groups can sterically hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing down the reaction rate and requiring more robust catalytic systems.[5]
Q3: How do I choose the appropriate catalyst system for my reaction?
A3: The choice of catalyst system (palladium precursor and ligand) is critical for success. For an electron-rich and sterically hindered substrate like this compound, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[6] Consider the following:
-
For Suzuki Coupling: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[6] N-heterocyclic carbene (NHC) ligands can also be highly active.[6]
-
For Buchwald-Hartwig Amination: Bulky biarylphosphine ligands like XPhos, SPhos, RuPhos, and BrettPhos are commonly used to promote the reaction with electron-rich aryl halides.[2][7]
-
For Sonogashira Coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard. For challenging substrates, copper-free conditions with bulky, electron-rich phosphine ligands might be necessary to avoid side reactions like Glaser coupling.[8]
Q4: What are common side reactions and how can I minimize them?
A4: Common side reactions in palladium-catalyzed cross-coupling reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the alkyne (Glaser coupling in Sonogashira reactions). This can be minimized by ensuring strictly anaerobic conditions, using high-purity reagents, and in the case of Sonogashira, considering copper-free conditions.[8]
-
Dehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be promoted by high temperatures and certain bases. Using milder conditions and optimizing the base can help mitigate this.
-
Protodeborylation (Suzuki Coupling): Cleavage of the C-B bond of the boronic acid. This is more prevalent with electron-rich boronic acids and in the presence of water and base. Using anhydrous conditions or a more stable boronic ester can be beneficial.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no conversion of your this compound is a common issue. The following guides for Suzuki, Buchwald-Hartwig, and Sonogashira reactions will help you troubleshoot this problem.
dot digraph "Troubleshooting_Low_Yield_Suzuki" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12, penwidth=1, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853", penwidth=1.5];
start [label="Low/No Yield", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst [label="Suboptimal Catalyst System?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Incorrect Base?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Suboptimal Reaction Conditions?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="Reagent Quality Issue?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
start -> catalyst; catalyst -> base [label="No"]; base -> conditions [label="No"]; conditions -> reagents [label="No"];
catalyst_sol [label="Action:\n- Use bulky, electron-rich ligands (e.g., SPhos, XPhos).\l- Screen different Pd precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃).\l- Use a pre-formed catalyst (e.g., Buchwald precatalysts).\l", shape=note, fillcolor="#FFFFFF"]; base_sol [label="Action:\n- Screen different bases (K₃PO₄, Cs₂CO₃ are often effective).\l- Ensure base is anhydrous and finely powdered.\l- Use a stronger base if necessary.\l", shape=note, fillcolor="#FFFFFF"]; conditions_sol [label="Action:\n- Ensure thorough degassing of solvent.\l- Increase reaction temperature incrementally.\l- Increase reaction time.\l- Check concentration (typically 0.1-0.5 M).\l", shape=note, fillcolor="#FFFFFF"]; reagents_sol [label="Action:\n- Check purity of this compound.\l- Verify quality of boronic acid/ester (check for protodeborylation).\l- Use anhydrous, degassed solvents.\l", shape=note, fillcolor="#FFFFFF"];
catalyst -> catalyst_sol [label="Yes"]; base -> base_sol [label="Yes"]; conditions -> conditions_sol [label="Yes"]; reagents -> reagents_sol [label="Yes"]; } .dot Caption: Troubleshooting workflow for low yield in Suzuki coupling.
dot digraph "Troubleshooting_Low_Yield_Buchwald" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12, penwidth=1, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853", penwidth=1.5];
start [label="Low/No Yield", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst [label="Suboptimal Catalyst/Ligand?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Incorrect Base?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Suboptimal Reaction Conditions?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; amine [label="Amine Reactivity Issue?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
start -> catalyst; catalyst -> base [label="No"]; base -> conditions [label="No"]; conditions -> amine [label="No"];
catalyst_sol [label="Action:\n- Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos).\l- Screen different palladium precursors.\l- Use air-stable precatalysts (G2, G3, G4).\l", shape=note, fillcolor="#FFFFFF"]; base_sol [label="Action:\n- Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS).\l- Ensure base is fresh and anhydrous.\l", shape=note, fillcolor="#FFFFFF"]; conditions_sol [label="Action:\n- Ensure strictly anaerobic and anhydrous conditions.\l- Optimize temperature (typically 80-110 °C).\l- Use appropriate solvent (e.g., toluene, dioxane).\l", shape=note, fillcolor="#FFFFFF"]; amine_sol [label="Action:\n- Check purity of the amine.\l- Consider protecting the amine if it has other reactive functional groups.\l", shape=note, fillcolor="#FFFFFF"];
catalyst -> catalyst_sol [label="Yes"]; base -> base_sol [label="Yes"]; conditions -> conditions_sol [label="Yes"]; amine -> amine_sol [label="Yes"]; } .dot Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
dot digraph "Troubleshooting_Low_Yield_Sonogashira" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12, penwidth=1, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853", penwidth=1.5];
start [label="Low/No Yield", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst [label="Catalyst System Inactive?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Suboptimal Reaction Conditions?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; side_reactions [label="Dominant Side Reactions?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="Reagent Quality Issue?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
start -> catalyst; catalyst -> conditions [label="No"]; conditions -> side_reactions [label="No"]; side_reactions -> reagents [label="No"];
catalyst_sol [label="Action:\n- Ensure Pd catalyst and CuI co-catalyst are fresh.\l- Screen different phosphine ligands.\l- Consider copper-free conditions if Glaser coupling is observed.\l", shape=note, fillcolor="#FFFFFF"]; conditions_sol [label="Action:\n- Thoroughly degas all solvents and reagents.\l- Use an appropriate amine base (e.g., Et₃N, DIPEA).\l- Optimize temperature (can range from RT to 80 °C).\l", shape=note, fillcolor="#FFFFFF"]; side_reactions_sol [label="Action:\n- For Glaser coupling, use copper-free conditions or slow alkyne addition.\l- For dehalogenation, use milder temperatures.\l", shape=note, fillcolor="#FFFFFF"]; reagents_sol [label="Action:\n- Use high-purity, anhydrous solvents and amine base.\l- Check the purity of the terminal alkyne.\l", shape=note, fillcolor="#FFFFFF"];
catalyst -> catalyst_sol [label="Yes"]; conditions -> conditions_sol [label="Yes"]; side_reactions -> side_reactions_sol [label="Yes"]; reagents -> reagents_sol [label="Yes"]; } .dot Caption: Troubleshooting workflow for low yield in Sonogashira coupling.
Issue 2: Difficulty in Product Purification
Purification of the product from the complex reaction mixture can be challenging.
Q: My product is difficult to separate from byproducts or starting materials by column chromatography. What can I do?
A:
-
Optimize the Eluent System: A shallow gradient or an isocratic elution with a carefully optimized solvent mixture can improve separation.
-
Alternative Chromatography: Consider using a different stationary phase (e.g., alumina, C18) or techniques like preparative TLC or HPLC.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Acid-Base Extraction: The basicity of the aniline product can be exploited. An acid wash (e.g., dilute HCl) can extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.
-
Palladium Removal: Residual palladium can complicate purification and analysis. Stirring the crude product solution with a palladium scavenger (e.g., silica-bound thiol) or filtering through a pad of Celite® can help remove palladium residues.[7]
Data Presentation
The following tables provide representative reaction conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings of bromoanilines. These should serve as a starting point for the optimization of your reaction with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoanilines
| Entry | Aryl Bromide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | DMF/H₂O | 100 | 2 | 95[5] |
| 2 | 4-Bromo-2-methylaniline derivative | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 90 | 12 | 33-51[9] |
| 3 | 2-Bromoaniline | Benzylboronic ester | CataCXium A Pd G3 (5) | - | Cs₂CO₃ | 2-MeTHF | 80 | 16 | 91 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromoanilines
| Entry | Aryl Bromide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Morpholine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 2 | >99 |
| 2 | 4-Bromotoluene | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 24 | 98 |
| 3 | 4-Bromo-N,N-dimethylaniline | Morpholine | Pd complex (0.5) | - | tBuOK | Toluene | 85 | 0.5 | -[10] |
Table 3: Representative Conditions for Sonogashira Coupling of Bromoanilines
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | RT | 4 | 85[11] |
| 2 | 4-Bromobenzonitrile | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 2 | 92[12] |
| 3 | Iodobenzene | Phenylacetylene | NS-MCM-41-Pd (0.1) | 1 | Et₃N | Et₃N | 50 | 3 | 98[13] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions that can be adapted for this compound. Note: These reactions are sensitive to air and moisture, and all manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[7]
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), the base (e.g., NaOtBu, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.) to an oven-dried Schlenk tube.[7]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite® to remove palladium residues.[7]
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) iodide co-catalyst (2-10 mol%).[11]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) dropwise.[11]
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-80 °C) if necessary.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[11]
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 4-Bromo-2,3-dimethylaniline
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Bromo-2,3-dimethylaniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for this compound?
A1: The most prevalent method for the large-scale synthesis of this compound is the direct electrophilic bromination of 2,3-dimethylaniline. The choice of brominating agent and reaction conditions is critical to control regioselectivity and minimize the formation of impurities. Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine.[1] In industrial settings, there is a growing trend towards using continuous flow reactors to enhance reaction control, safety, and yield.[1]
Q2: What are the primary impurities encountered during the synthesis of this compound, and how can they be minimized?
A2: The primary impurities stem from the high reactivity of the aniline ring. These include:
-
Di-brominated byproducts: Formation of 4,6-dibromo-2,3-dimethylaniline is a significant issue, especially when using strong brominating agents like elemental bromine.[2] To minimize this, a less reactive brominating agent like NBS can be used, along with careful control of stoichiometry and reaction temperature.
-
Positional isomers: Although the para-position is sterically and electronically favored, small amounts of ortho-brominated isomers can form.
-
Unreacted starting material: Incomplete reaction can leave residual 2,3-dimethylaniline.
Minimization strategies include slow, controlled addition of the brominating agent at low temperatures and using a solvent that can modulate reactivity.
Q3: What are the key safety precautions for the large-scale synthesis of this compound?
A3: The synthesis involves hazardous materials and requires strict safety protocols. Key considerations include:
-
Handling of Brominating Agents: Elemental bromine is highly corrosive and toxic. N-bromosuccinimide is a safer, solid alternative but should still be handled with care in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, face shields, chemical-resistant gloves, and flame-resistant clothing.
-
Ventilation: All procedures should be conducted in a well-ventilated laboratory or under a fume hood.
-
Emergency Procedures: Have emergency- M.P.ash and eyewash stations readily available. Be prepared for spill containment and have appropriate neutralizing agents on hand.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Product loss during workup and purification. | 1. Monitor the reaction by TLC or HPLC to ensure completion. Increase reaction time or temperature if necessary. 2. Control the addition rate and temperature of the brominating agent. Consider using a milder brominating agent like NBS. 3. Optimize extraction and purification steps. Ensure the pH is appropriate during aqueous workup to prevent loss of the basic aniline product. |
| High Levels of Di-brominated Impurity | 1. Excess brominating agent. 2. Reaction temperature is too high. 3. Highly reactive brominating agent (e.g., elemental bromine). | 1. Use a stoichiometric amount or a slight excess of the brominating agent. 2. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent. 3. Switch to a milder brominating agent such as N-bromosuccinimide (NBS). |
| Presence of Positional Isomers | The directing effects of the methyl and amino groups can lead to minor amounts of ortho-bromination. | While difficult to eliminate completely, purification by column chromatography or recrystallization is typically effective in separating isomers. |
| Product is a Dark Oil or Discolored Solid | Oxidation of the aniline product. | Workup the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Purification by column chromatography can often remove colored impurities. |
| Difficulty in Product Purification | The product and impurities have similar polarities. | Optimize the solvent system for column chromatography. Consider derivatization of the amino group to alter polarity for easier separation, followed by deprotection. Recrystallization from a suitable solvent system can also be effective. |
Data Presentation
Comparison of Common Brominating Agents for 2,3-Dimethylaniline
| Brominating Agent | Typical Solvent | Reported Yield (%) | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | ~82%[1] | Easy to handle solid, high selectivity for monobromination.[3] | Can be unreliable if not pure, requires a radical initiator for certain reactions.[3] |
| Elemental Bromine (Br₂) | Acetic Acid | Variable, prone to over-bromination | Readily available and potent.[3] | Highly corrosive, toxic, and difficult to handle; often leads to di- and tri-brominated byproducts.[3] |
| Pyridinium Tribromide | Dichloromethane | Not specifically reported for this substrate | Solid, stable, and safer alternative to liquid bromine.[3] | Can be less reactive than elemental bromine.[3] |
| Copper(II) Bromide (CuBr₂) | Tetrahydrofuran (THF) | High (for similar anilines)[4] | Good para-selectivity, can be regenerated and recycled.[4] | Requires stoichiometric amounts of copper salt. |
Experimental Protocols
Key Experiment: Large-Scale Synthesis of this compound via NBS Bromination
This protocol is a representative method for the large-scale synthesis of this compound using N-bromosuccinimide.
Materials:
-
2,3-Dimethylaniline
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2,3-dimethylaniline (1.0 equivalent) in DMF.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate vessel, dissolve N-bromosuccinimide (1.05 equivalents) in DMF.
-
Slowly add the NBS solution to the 2,3-dimethylaniline solution via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 5-7 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
dealing with viscous oil formation in 4-Bromo-2,3-dimethylaniline synthesis
Technical Support Center: Synthesis of 4-Bromo-2,3-dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of this compound, with a specific focus on the common issue of viscous oil formation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary method for synthesizing this compound is through the electrophilic bromination of 2,3-dimethylaniline. A widely used laboratory-scale procedure involves the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as dimethylformamide (DMF).[1] Alternative methods can involve the use of bromine in acetic acid.[2] For selective bromination at the para-position and to avoid over-bromination, protection of the amine group via acetylation may be employed prior to the bromination step.[3][4]
Q2: My product, this compound, has formed a viscous oil instead of a solid. Is this normal?
A2: Yes, the formation of a viscous oil is a commonly observed outcome in the synthesis of this compound.[1] This phenomenon, often referred to as "oiling out" or liquid-liquid phase separation (LLPS), can occur during the reaction work-up or crystallization process.[5][6] It happens when the solute-enriched phase separates from the solvent as a liquid rather than a solid.[6]
Q3: What factors contribute to the formation of a viscous oil during my synthesis?
A3: Several factors can contribute to the "oiling out" of your product. These include:
-
Low Melting Point: The product itself may have a low melting point, making it prone to existing as a liquid or semi-solid at room temperature.
-
Impurities: The presence of impurities can disrupt the crystal lattice formation, leading to an oily product.
-
Supersaturation: Rapid changes in solvent composition or temperature can lead to a high degree of supersaturation, favoring the formation of an oil over crystals.[6]
-
Solvent System: The choice of solvent and anti-solvent is crucial. An inappropriate solvent system can lead to liquid-liquid phase separation.[7]
-
Flexible Molecular Structure: Molecules with flexible structures, such as those with rotatable long carbon chains, can be more prone to oiling out.[6]
Q4: How can I purify my viscous oil product?
A4: Viscous oils can be purified using several techniques:
-
Column Chromatography: This is a standard method for purifying oily compounds. A common eluent system for this compound is a mixture of ethyl acetate and petroleum ether (e.g., 10% ethyl acetate/petroleum ether).[1]
-
Vacuum Distillation: If the compound is thermally stable, vacuum distillation can be an effective purification method for removing non-volatile impurities.[8]
-
Trituration: This involves washing the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. This can sometimes induce solidification.[9]
Troubleshooting Guide: Dealing with Viscous Oil Formation
This guide provides a step-by-step approach to troubleshoot and resolve the issue of viscous oil formation during the synthesis and purification of this compound.
Issue: Product has "Oiled Out" During Crystallization
Initial Assessment:
-
Confirm Product Identity: Before attempting to solidify the oil, it is crucial to confirm that the oil is indeed the desired product. Obtain an NMR spectrum or other appropriate analytical data to verify its identity and purity.
-
Assess Purity: If possible, determine the approximate purity of the oil. The presence of significant impurities is a common cause of oiling out.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for viscous oil formation.
Detailed Troubleshooting Steps:
| Step | Action | Detailed Instructions & Rationale |
| 1. Solvent System Modification | Change the solvent or solvent/anti-solvent ratio. | The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, without forming a separate liquid phase. Try using a solvent mixture, such as dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane, ether) and then slowly adding a non-polar anti-solvent (e.g., hexane, pentane) until turbidity is observed.[9] |
| 2. Temperature Control | Adjust the cooling rate. | Rapid cooling can favor oiling out. Try cooling the solution very slowly, perhaps by placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature overnight.[10] Conversely, sometimes flash cooling in a dry ice/acetone bath can induce solidification.[11] |
| 3. Seeding | Introduce seed crystals. | If you have a small amount of solid product from a previous successful batch, add a tiny crystal to the supersaturated solution to induce crystallization.[6] If no seed crystals are available, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[11] |
| 4. Trituration | Wash the oil with a non-solvent. | Add a small amount of a solvent in which your product is insoluble (e.g., cold hexane) to the oil and stir or sonicate. This can wash away soluble impurities and sometimes induce crystallization of the product.[9] |
| 5. Co-crystallization or Salt Formation | Form a co-crystal or a salt. | If the compound has a suitable functional group (like the amine group in this compound), you can try forming a salt with an acid (e.g., HCl). Salts often have higher melting points and are more crystalline than the free base.[8] The salt can then be isolated and, if necessary, neutralized to recover the pure product. |
Experimental Protocols
Synthesis of this compound using NBS
This protocol is adapted from a standard laboratory procedure for the bromination of 2,3-dimethylaniline.[1]
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,3-dimethylaniline | 121.18 | 3.0 g | 0.0248 |
| N-bromosuccinimide (NBS) | 177.98 | 4.4 g | 0.0247 |
| Dimethylformamide (DMF) | - | 15 mL | - |
| Ethyl acetate | - | As needed | - |
| Water | - | As needed | - |
| Saturated brine | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
Dissolve 3.0 g of 2,3-dimethylaniline in 10 mL of DMF in a round-bottom flask.[1]
-
In a separate container, dissolve 4.4 g of N-bromosuccinimide in 5 mL of DMF.[1]
-
Add the NBS solution dropwise to the 2,3-dimethylaniline solution with stirring.[1]
-
Stir the reaction mixture for approximately 5 hours at room temperature, monitoring the reaction progress by TLC.[1]
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.[1]
-
Wash the organic layer sequentially with water and saturated brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[1]
-
Remove the solvent by rotary evaporation. The crude product is often a viscous oil.[1]
-
Purify the crude product by column chromatography on silica gel using a mixture of 10% ethyl acetate in petroleum ether as the eluent to yield this compound.[1]
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a suitable laboratory environment with appropriate safety precautions.
References
- 1. This compound | 22364-25-6 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. lutpub.lut.fi [lutpub.lut.fi]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Preventing Dibromo Compound Formation
Welcome to the technical support center for synthetic chemistry. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent the formation of unwanted dibromo compounds during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dibromination during an electrophilic aromatic substitution reaction?
A1: Dibromination primarily occurs when the aromatic substrate is highly activated. Activating groups, such as hydroxyl (-OH), amino (-NH₂), and alkoxy (-OR), are electron-donating groups (EDGs) that increase the electron density of the aromatic ring.[1][2][3] This enhanced nucleophilicity makes the ring highly reactive towards electrophiles like bromine.[4] After the first bromination, the ring often remains activated enough for a second electrophilic attack, leading to the formation of a dibromo compound.[4][5]
Q2: What factors influence the formation of dibromo byproducts?
A2: Several factors can promote the formation of dibromo compounds:
-
Substrate Reactivity: The presence of strong electron-donating (activating) groups on the aromatic ring significantly increases the likelihood of multiple substitutions.[6][7]
-
Reagent Reactivity: Highly reactive brominating agents, such as neat molecular bromine (Br₂), are less selective and more prone to causing over-bromination compared to milder reagents.[8][9][10]
-
Reaction Conditions: Higher temperatures and prolonged reaction times can provide the energy needed for the less favorable second bromination to occur.[8][11]
-
Stoichiometry: Using a molar excess of the brominating agent relative to the substrate will naturally lead to multiple brominations.
Q3: How does steric hindrance affect dibromination?
A3: Steric hindrance refers to the spatial arrangement of atoms or groups that can obstruct a chemical reaction.[12][13] Bulky substituent groups on the aromatic ring can physically block the ortho positions, making it difficult for the electrophile to attack.[14][15] This can be used advantageously to prevent substitution at certain positions and reduce the chances of dibromination, thereby increasing regioselectivity.
Q4: What is the difference between kinetic and thermodynamic control in bromination?
A4:
-
Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that forms the fastest (i.e., has the lowest activation energy).[16][17][18] This is often the monobrominated product.
-
Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing equilibrium to be established. The major product will be the most stable one, which may be a different isomer or a polybrominated compound.[16][17][18]
To favor selective monobromination, reaction conditions should be set to favor kinetic control (e.g., low temperature, short reaction time).[5]
Troubleshooting Guides
Problem: My reaction is producing a significant amount of dibrominated product. How can I improve the selectivity for the monobromo compound?
Solution: Follow the steps outlined in the troubleshooting flowchart below. The primary strategies involve modifying reaction parameters and choosing a more selective brominating agent.
References
- 1. 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 5. benchchem.com [benchchem.com]
- 6. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Selective Bromination of 2,3-Dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions for the selective bromination of 2,3-dimethylaniline at the 4-position. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4-bromo-2,3-dimethylaniline.
Question: My reaction is yielding a significant amount of a di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?
Answer: The formation of di-brominated species is a common side reaction in the bromination of activated aromatic rings like anilines. To enhance the selectivity for the desired this compound, consider the following troubleshooting steps:
-
Control Stoichiometry: Ensure that N-bromosuccinimide (NBS) is the limiting reagent. Using a slight excess of 2,3-dimethylaniline can help minimize over-bromination. A 1:1 molar ratio of NBS to the aniline is a good starting point.
-
Slow Reagent Addition: Add the brominating agent (e.g., a solution of NBS in DMF) dropwise to the solution of 2,3-dimethylaniline. This maintains a low concentration of the brominating agent in the reaction mixture at any given time, favoring mono-substitution.
-
Temperature Control: Perform the reaction at room temperature or below. Exothermic reactions can lead to a loss of selectivity. If the reaction is highly exothermic, consider cooling the reaction mixture in an ice bath during the addition of the brominating agent.
Question: The isolated product is a viscous purple oil instead of the expected solid. What could be the cause and how can I purify it?
Answer: The product, this compound, can sometimes be isolated as a viscous oil, which may be due to the presence of impurities.[1] The purple discoloration often indicates the presence of oxidized byproducts.
-
Purification Strategy: Column chromatography is an effective method for purifying the product.[1] A typical mobile phase is a mixture of ethyl acetate and petroleum ether (e.g., 10% ethyl acetate in petroleum ether).[1]
-
Preventing Oxidation: To minimize oxidation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon). Additionally, ensure that the starting 2,3-dimethylaniline is pure and colorless, as impurities can promote oxidation.
-
Work-up Procedure: During the work-up, washing the organic extract with an aqueous solution of a mild reducing agent, such as sodium bisulfite, can help to remove colored oxidation byproducts.
Question: My reaction yield is consistently low. What are the potential reasons and how can I improve it?
Answer: Low yields can be attributed to several factors. Here are some common causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the stirring period.[1]
-
Loss During Work-up: The product may be partially lost during the extraction and washing steps. Ensure that the pH of the aqueous layer is appropriate to keep the product in the organic phase. Being an amine, the product can be protonated and move into the aqueous layer if the conditions are too acidic.
-
Sub-optimal Reagents: Ensure that the N-bromosuccinimide (NBS) is of high purity and the N,N-dimethylformamide (DMF) is dry. Moisture in the DMF can affect the reactivity of NBS.
Frequently Asked Questions (FAQs)
Q1: Why is N-bromosuccinimide (NBS) the preferred reagent for this selective bromination?
A1: N-bromosuccinimide (NBS) is a solid and is easier and safer to handle compared to liquid bromine.[2] It provides a low, constant concentration of bromine in the reaction medium, which helps to control the reaction and improve selectivity for mono-bromination, especially for highly activated rings like anilines.
Q2: Can other brominating agents be used for this transformation?
A2: Yes, other brominating agents can be used, but they may offer different levels of selectivity and require different reaction conditions. For instance, using molecular bromine (Br₂) often leads to polybromination due to its high reactivity. Alternative reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be effective.
Q3: How do the methyl groups on the aniline ring influence the position of bromination?
A3: The amino group is a strong activating and ortho-, para-directing group. The methyl groups at the 2- and 3-positions are also activating and ortho-, para-directing. The directing effects of the amino and methyl groups reinforce each other, strongly favoring electrophilic substitution at the 4- and 6-positions. Steric hindrance from the methyl group at the 2-position makes the 4-position the more favorable site for the incoming electrophile.
Q4: What is the purpose of using DMF as a solvent?
A4: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is suitable for dissolving both 2,3-dimethylaniline and N-bromosuccinimide. The polarity of DMF can also help to facilitate the electrophilic aromatic substitution reaction.
Data Presentation
The following table summarizes quantitative data for the selective bromination of 2,3-dimethylaniline using N-bromosuccinimide (NBS).
| Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | DMF | Room Temp. | ~5 hours | 82 | [1] |
| N-Bromosuccinimide (NBS) | Dry DMF | Room Temp. | Not Specified | 42 | [1] |
Experimental Protocols
Detailed Methodology for the Selective Bromination of 2,3-Dimethylaniline at the 4-Position using NBS [1]
-
Reaction Setup: In a round-bottom flask, dissolve 3 g of 2,3-dimethylaniline in 10 mL of N,N-dimethylformamide (DMF).
-
Reagent Preparation: In a separate container, prepare a solution of 4.4 g of N-bromosuccinimide (NBS) in 5 mL of DMF.
-
Reaction Execution: Add the NBS solution dropwise to the stirred solution of 2,3-dimethylaniline.
-
Reaction Monitoring: Stir the mixture for approximately 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, extract the product using ethyl acetate.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography using a mobile phase of 10% ethyl acetate in petroleum ether.
-
-
Product Characterization: The final product, this compound, should be characterized by appropriate analytical techniques (e.g., NMR, MS) to confirm its identity and purity. This protocol has been reported to yield approximately 4.6 g of the product (82% yield).[1]
Visualization
Caption: Experimental workflow for the selective bromination of 2,3-dimethylaniline.
References
Technical Support Center: Characterization of Impurities in 4-Bromo-2,3-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,3-dimethylaniline. Our goal is to assist you in identifying and characterizing potential impurities in your samples, ensuring the quality and reliability of your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: Impurities in this compound typically originate from the synthetic route, which commonly involves the bromination of 2,3-dimethylaniline. The most prevalent impurities include:
-
Starting Material: Residual, unreacted 2,3-dimethylaniline.
-
Isomeric Impurities: Other positional isomers of bromo-2,3-dimethylaniline, such as 3-Bromo-2,3-dimethylaniline and 5-Bromo-2,3-dimethylaniline, can form depending on the regioselectivity of the bromination reaction.
-
Over-brominated Products: Di-bromo-2,3-dimethylaniline and other poly-brominated species can be generated if the reaction conditions are not carefully controlled.[1]
-
Solvent Residues: Residual solvents from the synthesis and purification steps may also be present.
Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities and for quantitative analysis. A reversed-phase method with UV detection is commonly employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile and semi-volatile impurities and provides definitive identification through mass spectral data.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities, aiding in the identification of isomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and can help in differentiating between isomers based on their unique fingerprint regions.
Q3: How can I interpret the mass spectrum to identify bromine-containing impurities?
A3: Bromine has two naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum. For a compound containing a single bromine atom, you will observe two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M+ and M+2). This distinctive pattern is a key indicator for identifying bromine-containing impurities.
Q4: What are the key features to look for in the ¹H NMR spectrum to differentiate between this compound and its isomers?
A4: The chemical shifts and splitting patterns of the aromatic protons are crucial for distinguishing between isomers. For this compound, you would expect two distinct signals for the aromatic protons. In contrast, a symmetrically substituted isomer would show a different splitting pattern and number of signals. The integration of the methyl and amine protons should also be consistent with the expected structure.
Q5: What characteristic peaks in the FTIR spectrum can help identify impurities?
A5: While the main functional groups (N-H and aromatic C-H stretches) will be present in both the product and aniline-based impurities, the "fingerprint region" (below 1500 cm⁻¹) is highly specific to the molecule's structure. Differences in the substitution pattern on the aromatic ring between isomers will lead to unique absorption bands in this region, which can be used for differentiation. The C-Br stretching vibration typically appears in the low-frequency region of the spectrum.
Data Presentation: Impurity Profile
The following tables summarize typical quantitative data that may be obtained from HPLC and GC-MS analyses of this compound. Please note that these values are illustrative and can vary depending on the synthesis and purification methods.
Table 1: Illustrative HPLC Purity Analysis of this compound
| Compound | Retention Time (min) | Area % |
| 2,3-dimethylaniline | 3.5 | 0.2 |
| 3-Bromo-2,3-dimethylaniline | 5.8 | 0.5 |
| This compound | 6.2 | 98.5 |
| 4,5-dibromo-2,3-dimethylaniline | 8.1 | 0.3 |
| Unknown Impurity | 9.5 | 0.5 |
Table 2: Illustrative GC-MS Impurity Analysis of this compound
| Compound | Retention Time (min) | Molecular Ion (m/z) | Relative Abundance (%) |
| 2,3-dimethylaniline | 4.1 | 121 | 0.3 |
| This compound | 7.5 | 199/201 | 99.0 |
| 4,5-dibromo-2,3-dimethylaniline | 10.2 | 277/279/281 | 0.4 |
| Isomeric Impurity | 7.8 | 199/201 | 0.3 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Impurity Identification
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-350 m/z.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions between the basic aniline group and acidic silanols on the column stationary phase. | - Use a mobile phase with a competing base (e.g., triethylamine). - Adjust the mobile phase pH. - Use an end-capped column. |
| Poor Resolution | Inadequate separation of closely eluting isomers. | - Optimize the mobile phase gradient. - Try a column with a different stationary phase. - Adjust the column temperature. |
| Ghost Peaks | Contamination from the sample, solvent, or system. | - Run a blank gradient. - Ensure high purity of solvents and reagents. - Clean the injector and system. |
| Retention Time Drift | Changes in mobile phase composition, flow rate, or column temperature. | - Prepare fresh mobile phase. - Check the pump for leaks or bubbles. - Ensure the column oven is stable. |
GC-MS Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape | Analyte degradation in the hot injector. | - Use a lower injection port temperature. - Use a deactivated liner. |
| Low Signal Intensity | Inefficient ionization or ion suppression. | - Clean the ion source. - Check for leaks in the vacuum system. |
| Mass Spectrum Anomalies | Contamination in the ion source or mass analyzer. | - Bake out the ion source. - Check for air leaks. |
| Baseline Noise | Column bleed or contaminated carrier gas. | - Condition the column. - Use a high-purity carrier gas with a filter. |
Visualizations
Caption: Experimental workflow for the characterization of impurities.
Caption: Troubleshooting decision tree for common HPLC issues.
Caption: Potential impurity formation pathway during synthesis.
References
Validation & Comparative
A Comparative Guide to 4-Bromo-2,3-dimethylaniline and 4-Bromo-2,6-dimethylaniline for Researchers
Introduction: 4-Bromo-2,3-dimethylaniline and 4-Bromo-2,6-dimethylaniline are isomeric aromatic amines that serve as valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. While sharing the same molecular formula (C₈H₁₀BrN) and weight, the positional difference of their methyl groups leads to significant variations in their physicochemical properties, steric hindrance, and reactivity. This guide provides an objective comparison, supported by experimental data and protocols, to assist researchers in selecting the appropriate isomer for their specific synthetic applications.
Physicochemical and Spectral Properties
The arrangement of the methyl substituents on the aniline ring directly impacts the physical properties and spectral characteristics of each isomer. 4-Bromo-2,6-dimethylaniline's symmetrical structure results in a higher melting point, as it can pack more efficiently into a crystal lattice compared to the less symmetrical this compound.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 4-Bromo-2,6-dimethylaniline |
| CAS Number | 22364-25-6[1] | 24596-19-8[2] |
| Molecular Formula | C₈H₁₀BrN[1] | C₈H₁₀BrN[2] |
| Molecular Weight | 200.08 g/mol [1] | 200.08 g/mol [2] |
| Appearance | Viscous purple oil or solid/liquid[3] | White to reddish crystalline powder[2] |
| Melting Point | Not consistently reported (isomeric oil/solid) | 48-51 °C[2][4] |
| Boiling Point | Not available | 120 °C at 0.2 mmHg[2] |
| Flash Point | 114.4 °C[5] | >113 °C[3][6] |
| Solubility | Not specified | Soluble in Chloroform, Methanol[6][7] |
Table 2: Comparison of Spectral Data
| Spectral Data | This compound | 4-Bromo-2,6-dimethylaniline |
| ¹H NMR | Data not readily available in cited sources. | Shift (ppm) in CDCl₃: 7.04 (s, 2H, Ar-H), 3.53 (s, 2H, NH₂), 2.12 (s, 6H, CH₃)[8] |
| IR Spectroscopy | Data available upon request from vendors. | Key peaks can be found in spectral databases.[9] |
| Mass Spectrometry | Data available upon request from vendors. | Data available upon request from vendors. |
Synthesis and Experimental Protocols
Both isomers are typically synthesized via electrophilic bromination of the corresponding dimethylaniline precursor. However, the choice of brominating agent and reaction conditions can vary to optimize yield and purity.
Synthesis Workflow Overview
The general synthetic pathway for both isomers involves the selective bromination of the dimethylaniline starting material. The primary difference lies in the starting isomer, which dictates the final product structure.
Caption: General synthesis routes for the two isomers.
Protocol 1: Synthesis of this compound[3]
-
Dissolution: Dissolve 3 g of 2,3-dimethylaniline in 10 mL of dimethylformamide (DMF).
-
Addition of Brominating Agent: Add a solution of N-bromosuccinimide (NBS) (4.4 g) in DMF (5 mL) dropwise to the aniline solution at room temperature.
-
Reaction: Stir the mixture for approximately 5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Extract the product with ethyl acetate. Wash the organic layer sequentially with water and saturated brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent via rotary evaporation. Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in petroleum ether) to yield the final product.
Protocol 2: Synthesis of 4-Bromo-2,6-dimethylaniline[11]
-
Acidification: Slowly add a solution of hydrochloric acid (20 mL) in water (200 mL) to 12.4 g (102 mmol) of 2,6-dimethylaniline until the pH of the system is less than 2. This protonates the amine, passivating it towards bromination.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Brominating Agent: Over a period of 2 hours, slowly introduce liquid bromine vapor into the reaction system. Using bromine vapor allows for better control of the addition rate and minimizes side reactions.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC (eluent: ethyl acetate/petroleum ether = 1:8).
-
Isolation: Upon completion, filter the resulting pink-white solid precipitate.
-
Neutralization and Extraction: Slowly add saturated sodium carbonate solution to the filtrate to adjust the pH to >12, which will deprotonate the aniline and generate a red oily substance. Extract the product into petroleum ether (3 x 50 mL).
-
Purification: Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate. Freeze the concentrated solution overnight to induce crystallization, yielding purple, needle-shaped crystals.
Reactivity and Performance Comparison
The most significant difference in chemical performance between the two isomers arises from the steric environment around the amino (-NH₂) group.
-
4-Bromo-2,6-dimethylaniline: The amino group is flanked by two ortho-methyl groups, creating substantial steric hindrance. This bulkiness can decrease the nucleophilicity of the amine, slowing down or inhibiting reactions at the nitrogen center, such as N-acylation or N-alkylation. However, this steric shield can be advantageous in reactions where selectivity at other sites (like the C-Br bond) is desired.
-
This compound: The amino group is adjacent to only one ortho-methyl group. This results in significantly less steric hindrance compared to the 2,6-isomer, rendering the amine more accessible and generally more reactive in nucleophilic reactions.
For reactions involving the carbon-bromine bond, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), both isomers are effective substrates. The reactivity of aryl bromides in these reactions is generally high.[10] However, the overall steric bulk of the 2,6-isomer might influence the choice of ligand and catalyst system required to achieve optimal yields.
Typical Reactivity: Buchwald-Hartwig Amination
Both isomers can be used as aryl bromide sources in C-N cross-coupling reactions. The diagram below illustrates the general catalytic cycle for a Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.
References
- 1. This compound | C8H10BrN | CID 23436909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | 22364-25-6 | Benchchem [benchchem.com]
- 4. 4-Bromo-2,6-dimethylaniline | 24596-19-8 [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 4-Bromo-2,6-dimethylaniline CAS#: 24596-19-8 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 4-Bromo-2,6-dimethylaniline(24596-19-8) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Bromo-2,6-dimethylaniline(24596-19-8) IR2 spectrum [chemicalbook.com]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Effects of Substituents in 4-Bromo-2,3-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electronic effects of the bromo and dimethyl substituents on the aniline core of 4-Bromo-2,3-dimethylaniline. Understanding these effects is paramount for predicting the molecule's reactivity, basicity, and potential applications in medicinal chemistry and materials science. This document presents a comparative study with related aniline derivatives, supported by experimental data and detailed analytical protocols.
Understanding the Electronic Landscape of this compound
The electronic properties of this compound are a composite of the inductive and resonance effects of its substituents. The amino (-NH₂) group is an activating, ortho-, para-directing group due to its strong +R (resonance) effect, which donates electron density to the aromatic ring. The two methyl (-CH₃) groups are weakly activating and ortho-, para-directing, primarily through a +I (inductive) effect and hyperconjugation. Conversely, the bromo (-Br) substituent is a deactivating but ortho-, para-directing group, exhibiting a -I (inductive) effect due to its electronegativity and a weaker +R (resonance) effect.
In this compound, the interplay of these effects modulates the electron density on the nitrogen atom of the amino group, thereby influencing its basicity (pKa). The electron-donating methyl groups increase the electron density on the nitrogen, enhancing its basicity. The electron-withdrawing inductive effect of the bromine atom, however, counteracts this by pulling electron density away from the ring and the amino group, thus decreasing basicity. The overall basicity of the molecule is a fine balance of these competing electronic influences.
Comparative Analysis of Substituted Anilines
To contextualize the electronic properties of this compound, the following table compares its estimated pKa value with the experimental pKa values of related aniline derivatives. The basicity of an amine is quantified by the pKa of its conjugate acid (anilinium ion); a higher pKa indicates a stronger base. Hammett constants (σ) for the substituents are also provided to quantify their electron-donating or electron-withdrawing nature.
| Compound | Substituents | pKa of Conjugate Acid | Hammett Constant (σ) of Substituent(s) |
| Aniline | -H | 4.63 | σ_p_ = 0.00 |
| 4-Bromoaniline | 4-Br | 3.86 | σ_p_ = +0.23 |
| 2,3-Dimethylaniline | 2-CH₃, 3-CH₃ | 4.72 | σ_o_ = -0.17, σ_m_ = -0.07 |
| This compound | 4-Br, 2-CH₃, 3-CH₃ | ~4.0 - 4.2 (Estimated) | - |
| 2,4-Dimethylaniline | 2-CH₃, 4-CH₃ | 4.89 | σ_o_ = -0.17, σ_p_ = -0.17 |
| 2,6-Dimethylaniline | 2-CH₃, 6-CH₃ | 3.95 | σ_o_ = -0.17 |
| 4-Bromo-N,N-dimethylaniline | 4-Br, N,N-(CH₃)₂ | 4.23 | - |
Experimental Protocols for Determining pKa
Accurate determination of pKa is crucial for understanding the electronic effects. Below are detailed protocols for two common methods.
Potentiometric Titration
Principle: This method involves the gradual titration of a solution of the aniline derivative with a standard acid or base. The potential of the solution is monitored with a pH electrode, and the pKa is determined from the inflection point of the titration curve.
Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or methanol to ensure solubility). The final concentration should be around 0.01 M.
-
Titration Setup: Place the analyte solution in a thermostated beaker with a magnetic stirrer. Immerse a calibrated combination pH electrode into the solution.
-
Titrant: Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.
-
Titration: Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point.
UV-Vis Spectrophotometry
Principle: This method is based on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the aniline. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of 2-3 pH units around the expected pKa of the analyte.
-
Preparation of Analyte Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total analyte concentration but different pH values.
-
Spectroscopic Measurement: Measure the UV-Vis absorption spectrum of each solution using a spectrophotometer.
-
Data Analysis:
-
Identify the wavelength (λ) where the difference in absorbance between the acidic and basic forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.
-
The pKa can be calculated using the following equation: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the free base.
-
Visualization of Electronic Effects
The following diagram illustrates the interplay of inductive and resonance effects of the substituents in this compound, which collectively determine the electron density on the nitrogen atom and thus its basicity.
Caption: Interplay of electronic effects in this compound.
This guide provides a foundational understanding of the electronic effects at play in this compound. For precise quantitative analysis, experimental determination of the pKa value using the provided protocols is highly recommended. This will enable a more accurate comparison with other aniline derivatives and facilitate its application in research and development.
A Comparative Analysis of Brominating Agents for 2,3-Dimethylaniline
The selective bromination of substituted anilines, such as 2,3-dimethylaniline, is a critical transformation in the synthesis of valuable intermediates for pharmaceuticals and advanced materials. The directing effects of the amino and methyl groups primarily favor electrophilic substitution at the para-position (C4) and ortho-position (C6) relative to the activating amino group. However, achieving high regioselectivity and yield while minimizing side reactions, such as di-bromination, presents a significant challenge. The choice of the brominating agent and reaction conditions is paramount to controlling the reaction's outcome.
This guide provides an objective comparison of common brominating agents for 2,3-dimethylaniline, supported by experimental data. We will evaluate N-Bromosuccinimide (NBS) and molecular bromine (Br₂), focusing on their performance in terms of yield, selectivity, and operational safety.
Data Presentation: Performance of Brominating Agents
The following table summarizes the quantitative data from various experimental protocols for the bromination of 2,3-dimethylaniline and the structurally similar 2,6-dimethylaniline. This comparison highlights how the choice of reagent and conditions dictates the product distribution and overall efficiency.
| Brominating Agent | Substrate | Reaction Conditions | Major Product | Yield (%) | Remarks/Selectivity |
| N-Bromosuccinimide (NBS) | 2,3-Dimethylaniline | Dry DMF, Room Temperature | 4-Bromo-2,3-dimethylaniline | ~42% | Good para-selectivity; requires column chromatography for purification.[1] |
| N-Bromosuccinimide (NBS) | 2,3-Dimethylaniline | DMF, Room Temperature, 5 hours | This compound | 82% | High yield and good para-selectivity achieved with specific stoichiometry.[1] |
| Molecular Bromine (Br₂) / Pyridine | 2,3-Dimethylaniline | Pyridine, <5°C | This compound | N/A | Precise temperature control is critical to favor mono-bromination at the para-position.[1] |
| Molecular Bromine (Br₂) / Acetic Acid | 2,6-Dimethylaniline | Glacial Acetic Acid | 4-Bromo-2,6-dimethylaniline | 80-85% | High yield for the para-bromo product.[2][3] |
| Molecular Bromine (Br₂) / Strong Acid | 2,6-Dimethylaniline | Strongly Acidic Medium (aq. HCl) | 4-Bromo-2,6-dimethylaniline | 67% | Passivation of the amino group as a salt directs bromination selectively to the para position.[4] |
| Molecular Bromine (Br₂) / Strong Acid | 2,6-Dimethylaniline | Strongly Acidic Medium | 3-Bromo-2,6-dimethylaniline | Substantial Amounts | Altered selectivity can occur in strongly acidic conditions, leading to meta-bromination.[2][3] |
Key Observations:
-
N-Bromosuccinimide (NBS) in Dimethylformamide (DMF) is a highly effective system for the selective para-bromination of 2,3-dimethylaniline, offering high yields and milder reaction conditions.[1][5] NBS is a solid, which makes it significantly easier and safer to handle compared to the highly corrosive and toxic liquid bromine.[6]
-
Molecular Bromine (Br₂) can also provide good yields of the para-bromo product, but its selectivity is highly dependent on the reaction conditions. In neutral or weakly acidic media like acetic acid, para-bromination is favored.[2][3] However, in strongly acidic media, the formation of the anilinium ion can alter the directing effects, sometimes leading to meta-substitution.[2][3] The use of excess acid to form the hydrochloride salt can effectively passivate the amino group, leading to selective para-bromination.[4]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the bromination of a dimethylaniline substrate, from reaction setup to product isolation.
Caption: General workflow for the bromination of 2,3-dimethylaniline.
Experimental Protocols
Below are detailed methodologies for key experiments discussed in this guide. These protocols are intended for researchers and scientists in a laboratory setting. Standard safety precautions should be followed.
Protocol 1: Bromination of 2,3-Dimethylaniline with N-Bromosuccinimide (NBS) [1]
This procedure is adapted from a high-yield synthesis of this compound.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3 g of 2,3-dimethylaniline in 10 mL of dimethylformamide (DMF).
-
Reagent Addition: In a separate flask, prepare a solution of 4.4 g of N-bromosuccinimide (NBS) in 5 mL of DMF. Add this NBS solution dropwise to the stirring solution of 2,3-dimethylaniline at room temperature.
-
Reaction: Stir the resulting mixture for approximately 5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product using ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product via column chromatography on silica gel, using a 10% ethyl acetate/petroleum ether eluent system, to yield the final product, this compound. The reported yield for this procedure is approximately 82%.[1]
Protocol 2: Bromination of 2,6-Dimethylaniline with Molecular Bromine (Br₂) in Acidic Medium [4]
This protocol demonstrates the selective para-bromination by first forming the anilinium salt.
-
Salt Formation: To a flask containing 12.4 g (102 mmol) of 2,6-dimethylaniline, slowly add a solution of 20 mL hydrochloric acid in 200 mL of water. Ensure the final pH of the system is less than 2.
-
Cooling: Cool the reaction mixture in an ice bath to 0°C.
-
Reagent Addition: Over a period of 2 hours, slowly introduce liquid bromine vapor (from 125 mmol of Br₂) into the reaction system while maintaining the temperature at 0°C. The slow addition is critical to suppress side reactions.[4]
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the process via TLC.
-
Isolation: Upon completion, a pinkish-white solid will precipitate. Filter the solid.
-
Neutralization: Slowly add a saturated aqueous solution of sodium carbonate to the filtrate until the pH is greater than 12. This will generate a red, oily substance.
-
Extraction and Purification: Extract the organic phase with petroleum ether (3 x 50 mL). Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate. Allow the concentrated solution to stand overnight in a freezer to crystallize the product. Filter the resulting purple, needle-shaped crystals to obtain 4-bromo-2,6-dimethylaniline. The reported yield is 67%.[4]
References
- 1. This compound | 22364-25-6 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Quantification of 4-Bromo-2,3-dimethylaniline
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. 4-Bromo-2,3-dimethylaniline is an important building block in organic synthesis, and robust analytical methods are required for its precise measurement in various samples.
This guide provides an objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. While specific validated method data for this exact compound is limited in publicly available literature, this comparison is built upon established analytical methodologies and typical performance data for structurally similar aromatic amines and halogenated compounds.
Comparison of Analytical Method Performance
The selection of an analytical technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile compounds, making it a robust choice for routine quality control. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification, which is invaluable for impurity profiling and trace-level analysis.
Table 1: Comparison of Expected Performance Data for HPLC-UV and GC-MS
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. |
| Linearity (R²) | Typically ≥ 0.999 | Generally ≥ 0.998 |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Precision (%RSD) | < 2% | < 5% (can be higher at trace levels) |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range |
| Selectivity | Moderate to High | Very High |
| Primary Application | Routine quantification, purity testing. | Identification, trace quantification, impurity profiling. |
Note: The values presented are typical performance characteristics for the analysis of aromatic amines and may vary based on specific instrumentation and method optimization.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols are proposed based on established practices for analogous compounds.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the routine quantification of this compound in bulk material or formulated products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase may be modified with a buffer like phosphoric acid for improved peak shape.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (expected to be in the 240-280 nm range).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards covering the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain about 25 mg of this compound, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the mobile phase. Further dilution may be necessary to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Validation Parameters (as per ICH Q2(R2) Guidelines):
-
Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration. A correlation coefficient (R²) of ≥ 0.999 is typically required.[2]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). Recovery should be within 98-102%.[2]
-
Precision:
-
Repeatability (Intra-assay): Analyze at least six replicate preparations of the sample at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet predefined acceptance criteria.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the identification and sensitive quantification of this compound, especially for trace-level analysis and impurity identification.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Acquisition: Full scan mode (e.g., m/z 50-350) for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring the molecular ion and key fragment ions of this compound.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, but use a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Working Standard Solutions: Dilute the stock solution to prepare calibration standards over the desired concentration range (e.g., 0.1-10 µg/mL).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, ensuring the final concentration is within the linear range of the assay.
3. Validation Parameters (as per ICH Q2(R2) Guidelines):
-
Specificity: Analyze a blank solvent and matrix blank. The mass spectrum of the analyte peak in the sample must match that of the reference standard.
-
Linearity: Analyze the working standard solutions and construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.998.[2]
-
Accuracy: Perform recovery studies by spiking a blank matrix at different concentration levels. Recovery should be within acceptable limits (e.g., 95-105%).
-
Precision: Evaluate repeatability and intermediate precision as described for the HPLC method. The %RSD should typically be ≤ 5%.[3]
Visualizing Analytical & Validation Workflows
Diagrams help clarify complex processes. The following visualizations, created using the DOT language, outline the general workflows for sample analysis and method validation.
Caption: General workflow for the quantification of this compound.
Caption: Logical workflow for analytical method validation based on ICH Q2(R2).
Conclusion
Both HPLC-UV and GC-MS are suitable and powerful techniques for the quantification of this compound.
-
HPLC-UV is a robust, precise, and cost-effective method ideal for routine quality control and release testing where high throughput is often required.
-
GC-MS provides superior selectivity and sensitivity, making it the preferred method for identifying unknown impurities, performing trace-level quantification, and confirming the identity of the analyte in complex matrices.
The choice between these methods should be guided by the specific analytical objective. For comprehensive characterization, employing HPLC for quantification and GC-MS for confirmation and impurity identification provides a powerful and complementary approach, ensuring the highest standards of data quality and product safety.
References
- 1. Separation of 4-Bromoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Precursors for the Synthesis of 1,4-Dibromotetracene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,4-dibromotetracene, a key building block in the development of organic electronic materials and pharmaceutical intermediates, has traditionally relied on direct bromination of tetracene. However, this method often suffers from poor regioselectivity, leading to a mixture of isomers and challenging purification processes. This guide provides a comparative analysis of alternative synthetic routes to 1,4-dibromotetracene, focusing on precursors that offer improved control over the position of bromination. Experimental data and detailed protocols are presented to facilitate the selection of the most suitable method for specific research and development needs.
Executive Summary
This guide explores two primary alternative strategies for the synthesis of 1,4-dibromotetracene:
-
Route A: Synthesis via 1,4-Dimethoxytetracene. This pathway involves the initial synthesis of a tetracene core bearing methoxy groups at the 1 and 4 positions. These directing groups facilitate regioselective bromination at the desired locations. Subsequent demethylation affords the target 1,4-dibromotetracene.
-
Route B: Synthesis via Tetracene-1,4-dione. This approach utilizes a tetracene-1,4-dione intermediate. The electron-withdrawing nature of the carbonyl groups deactivates the 1 and 4 positions towards electrophilic attack, allowing for bromination at other sites. Conversion of the dione to the dibromide can then be achieved.
A direct bromination of tetracene is also presented as a baseline for comparison.
Comparison of Synthetic Routes
| Parameter | Direct Bromination of Tetracene | Route A: Via 1,4-Dimethoxytetracene | Route B: Via Tetracene-1,4-dione |
| Starting Material | Tetracene | 1,4-Dimethoxybenzene, Furan | Naphthazarin, 1,3-Butadiene |
| Key Intermediate | N/A | 1,4-Dimethoxytetracene | Tetracene-1,4-dione |
| Regioselectivity | Poor (mixture of 5,12- and other isomers) | High (favors 1,4-disubstitution) | High (indirectly controls bromination) |
| Number of Steps | 1 | 4 | 3 |
| Overall Yield | Variable, often low for the desired isomer | Moderate | Moderate |
| Reaction Conditions | Harsh (e.g., strong brominating agents) | Milder conditions for bromination | Requires high-temperature Diels-Alder |
| Purification | Difficult (isomeric separation) | Generally straightforward | Straightforward |
Experimental Protocols
Direct Bromination of Tetracene (Baseline)
Reaction: Tetracene is reacted with a brominating agent, such as N-bromosuccinimide (NBS), typically in a chlorinated solvent.
Experimental Protocol (Hypothetical): To a solution of tetracene (1.0 g, 4.38 mmol) in dichloromethane (50 mL) is added N-bromosuccinimide (1.56 g, 8.76 mmol) in portions at room temperature. The reaction mixture is stirred for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to separate the isomers.
Expected Outcome: A mixture of dibrominated tetracene isomers, with 5,12-dibromotetracene being a major product. The yield of 1,4-dibromotetracene is typically low.
Route A: Synthesis via 1,4-Dimethoxytetracene
This multi-step synthesis offers high regioselectivity by introducing directing methoxy groups.
Workflow Diagram:
Figure 1: Synthetic workflow for 1,4-dibromotetracene via 1,4-dimethoxytetracene.
Step 1: Synthesis of 1,4-Dimethoxynaphthalene
-
Reaction: A Diels-Alder reaction between 1,4-dimethoxybenzene and furan, followed by aromatization.
-
Experimental Protocol: A mixture of 1,4-dimethoxybenzene (10.0 g, 72.4 mmol) and furan (10.0 mL, 137 mmol) is heated in a sealed tube at 150 °C for 24 hours. The resulting adduct is then treated with a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) at reflux to induce aromatization, yielding 1,4-dimethoxynaphthalene.
Step 2: Synthesis of 1,4-Dimethoxytetracene
-
Reaction: A Diels-Alder reaction of 1,4-dimethoxynaphthalene with in situ generated benzyne.
-
Experimental Protocol: Anthranilic acid (5.0 g, 36.5 mmol) is diazotized with isoamyl nitrite (6.2 mL, 45.6 mmol) in refluxing 1,2-dichloroethane. To this solution is added 1,4-dimethoxynaphthalene (5.0 g, 26.6 mmol). The reaction mixture is refluxed for 4 hours. After cooling, the mixture is washed with aqueous sodium bicarbonate and purified by column chromatography to yield 1,4-dimethoxytetracene.
Step 3: Bromination of 1,4-Dimethoxytetracene
-
Reaction: Regioselective bromination using N-bromosuccinimide (NBS).
-
Experimental Protocol: To a solution of 1,4-dimethoxytetracene (1.0 g, 3.47 mmol) in a mixture of chloroform and acetic acid (1:1, 40 mL) is added NBS (1.30 g, 7.30 mmol) in portions at 0 °C. The reaction is stirred at room temperature for 12 hours. The precipitate is collected by filtration and washed with methanol to give 1,4-dibromo-5,12-dimethoxytetracene.
Step 4: Demethylation to 1,4-Dibromotetracene
-
Reaction: Cleavage of the methyl ethers using a strong Lewis acid like boron tribromide (BBr₃).
-
Experimental Protocol: To a solution of 1,4-dibromo-5,12-dimethoxytetracene (0.5 g, 1.12 mmol) in dry dichloromethane (20 mL) at -78 °C is added a solution of BBr₃ in dichloromethane (1 M, 3.4 mL, 3.4 mmol). The mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layer is dried and concentrated to yield 1,4-dibromotetracene.
Route B: Synthesis via Tetracene-1,4-dione
This route utilizes a dione intermediate to direct bromination away from the 1 and 4 positions, followed by conversion to the desired product.
Workflow Diagram:
Figure 2: Synthetic workflow for 1,4-dibromotetracene via tetracene-1,4-dione.
Step 1: Synthesis of Tetracene-1,4-dione
-
Reaction: A Diels-Alder reaction between naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) and 1,3-butadiene, followed by aromatization.
-
Experimental Protocol: A solution of naphthazarin (5.0 g, 26.3 mmol) and an excess of 1,3-butadiene in a sealed vessel is heated at 120 °C for 48 hours. The resulting adduct is then aromatized by air oxidation in the presence of a base (e.g., potassium hydroxide) in ethanol to yield tetracene-1,4-dione.
Step 2: Bromination of Tetracene-1,4-dione
-
Reaction: Bromination of the dione, which is expected to occur at the 5 and 12 positions due to the deactivating effect of the carbonyl groups.
-
Experimental Protocol: To a suspension of tetracene-1,4-dione (1.0 g, 3.87 mmol) in acetic acid (30 mL) is added a solution of bromine (0.4 mL, 7.74 mmol) in acetic acid (10 mL) dropwise. The mixture is heated at 80 °C for 6 hours. After cooling, the precipitate is collected by filtration to give 5,12-dibromotetracene-1,4-dione.
Step 3: Conversion to 1,4-Dibromotetracene
Conclusion
The synthesis of 1,4-dibromotetracene via alternative precursors offers significant advantages in terms of regioselectivity compared to the direct bromination of tetracene. Route A, proceeding through a 1,4-dimethoxytetracene intermediate, appears to be the most promising and well-defined pathway , providing a high degree of control over the bromination positions. While Route B, utilizing a tetracene-1,4-dione intermediate, is a conceptually sound strategy for directing bromination, the final conversion to 1,4-dibromotetracene requires further methodological development.
Researchers and drug development professionals are encouraged to consider these alternative routes to access high-purity 1,4-dibromotetracene, thereby streamlining the synthesis of advanced materials and complex pharmaceutical agents. The choice of the optimal route will depend on the specific requirements of the target application, including scalability, cost of starting materials, and tolerance to various reaction conditions.
A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-2,3-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and chemical research. For a compound such as 4-Bromo-2,3-dimethylaniline, a key building block in various synthetic pathways, ensuring its purity is paramount to the safety, efficacy, and reproducibility of the final product. This guide provides a comprehensive comparison of standard analytical techniques for evaluating the purity of synthesized this compound, offering detailed experimental protocols and data for objective comparison.
Understanding Potential Impurities
The synthesis of this compound typically involves the bromination of 2,3-dimethylaniline. This process can lead to the presence of several potential impurities, primarily:
-
Unreacted Starting Material: 2,3-dimethylaniline
-
Over-brominated Byproducts: Primarily di-bromo-2,3-dimethylaniline isomers.
-
Isomeric Impurities: Other positional isomers of bromo-2,3-dimethylaniline, though less common depending on the regioselectivity of the synthesis.
A robust analytical workflow is essential to effectively identify and quantify these potential contaminants.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is recommended for a thorough purity assessment of this compound. The most effective methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities and byproducts, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification.
Data Summary
The following tables summarize key analytical parameters for this compound and its primary potential impurities. This data is essential for the interpretation of experimental results.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (min) |
| 2,3-dimethylaniline | ~2.5 |
| This compound | ~4.8 |
| Di-bromo-2,3-dimethylaniline | ~6.2 |
Note: Retention times are approximate and can vary based on the specific HPLC conditions.
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 2,3-dimethylaniline | ~5.1 | 121 (M+), 106, 77 |
| This compound | ~7.3 | 200/202 (M+/M+2), 185/187, 106 |
| Di-bromo-2,3-dimethylaniline | ~9.5 | 278/280/282 (M+/M+2/M+4), 199/201, 120 |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 2,3-dimethylaniline | ~6.9-6.6 (m, 3H, Ar-H), ~3.6 (s, 2H, NH₂), ~2.3 (s, 3H, CH₃), ~2.1 (s, 3H, CH₃) |
| This compound | ~7.1 (d, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~3.7 (s, 2H, NH₂), ~2.4 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃) |
| Di-bromo-2,3-dimethylaniline | Aromatic protons will vary depending on the specific isomer. Methyl protons will likely be singlets. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of synthesized this compound and detect the presence of unreacted starting material and over-brominated byproducts.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase prior to use.
-
Standard Preparation: Accurately weigh and dissolve reference standards of this compound, 2,3-dimethylaniline, and a di-bromo-2,3-dimethylaniline standard (if available) in methanol to a concentration of approximately 1 mg/mL. Prepare a mixed standard solution containing all three components.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in methanol to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Analysis: Inject the mixed standard and sample solutions into the HPLC system. Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Calculate the purity by the area percentage method.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify volatile impurities, including the starting material and any brominated byproducts, in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in dichloromethane.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at a rate of 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-350 m/z
-
-
Analysis: Inject the sample into the GC-MS system. Identify the components by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized this compound and to detect and quantify impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized product in about 0.7 mL of CDCl₃. For quantitative NMR (qNMR), a known amount of an internal standard is added.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum.
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts, splitting patterns, and integration values with the expected spectrum for this compound.
-
Impurity Detection: Look for peaks corresponding to 2,3-dimethylaniline and other potential byproducts.
-
Purity Calculation (qNMR): If an internal standard is used, the purity can be calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the standard.
-
Visualization of Analytical Workflow
Caption: Experimental workflow for the purity assessment of synthesized this compound.
By employing this comprehensive analytical approach, researchers and drug development professionals can confidently ascertain the purity of synthesized this compound, ensuring the quality and reliability of their downstream applications.
A Comparative Guide to the Biological Activities of Bromo-Dimethylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Antibacterial and Enzyme Inhibition Activities: A Case Study on Pyrazine Carboxamide Derivatives of 4-Bromo-3-methylaniline
A study on a series of pyrazine carboxamide derivatives of 4-bromo-3-methylaniline has demonstrated their potential as both antibacterial agents against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) and as inhibitors of alkaline phosphatase.[1] The core structure was modified through Suzuki coupling to introduce different aryl groups, allowing for a comparative analysis of their biological activities.
Data Presentation
The following table summarizes the antibacterial and alkaline phosphatase inhibitory activities of the synthesized N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.
| Compound ID | R Group (Substituent) | Antibacterial Activity (XDR-S. Typhi) MIC (mg/mL) | Alkaline Phosphatase Inhibition IC50 (µM) |
| 3 | H | - | - |
| 5a | 4-methoxyphenyl | - | - |
| 5b | 4-chlorophenyl | - | - |
| 5c | 3-phenoxyphenyl | - | - |
| 5d | 4-(trifluoromethyl)phenyl | 6.25 | 1.469 ± 0.02 |
Note: Specific MIC and IC50 values for compounds 3 and 5a-5c were not provided in the source material, though 5d was identified as the most potent.
Structure-Activity Relationship Insights
From the available data, the introduction of a 4-(trifluoromethyl)phenyl group (compound 5d ) resulted in the most potent antibacterial and alkaline phosphatase inhibitory activity.[1] This suggests that electron-withdrawing groups at the para position of the appended aryl ring may enhance the biological activity of this class of compounds.
Experimental Protocols
Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (3): Pyrazine carboxylic acid and 4-bromo-3-methylaniline were reacted in dichloromethane (DCM) in the presence of 4-dimethylaminopyridine (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC) at 0°C, followed by stirring under an inert atmosphere.[1]
General Procedure for Suzuki Coupling (5a-5d): N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was reacted with the corresponding aryl boronic acid in a 10:1 mixture of 1,4-dioxane and water, using tetrakis(triphenylphosphine)palladium as a catalyst and K₃PO₄ as a base. The reaction was heated to 90°C for 24 hours.[1]
Antibacterial Activity Assay (Agar Well Diffusion Method): The antibacterial activity against XDR-S. Typhi was determined using the agar well diffusion method.[1]
In Vitro Alkaline Phosphatase Inhibition Assay: The inhibitory activity against alkaline phosphatase was determined in vitro to calculate the IC50 values.[1]
Logical Relationship of Synthesis
Caption: Synthetic pathway for pyrazine carboxamide derivatives of 4-bromo-3-methylaniline.
Broader Biological Potential of 4-Bromo-2,3-dimethylaniline Derivatives
While specific comparative studies on this compound derivatives are limited, the broader classes of compounds that can be synthesized from this starting material are known to possess significant biological activities. This suggests that derivatives of this compound are promising candidates for drug discovery and development.
Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4][5] The synthesis of thiadiazole-containing compounds often utilizes aniline derivatives as starting materials. Given that this compound can serve as a precursor for such syntheses, its thiadiazole derivatives are of considerable interest for screening for these biological activities.
Schiff Base Derivatives
Schiff bases derived from anilines are another class of compounds with well-documented and diverse biological activities, including antibacterial, antifungal, and anticancer effects.[6][7][8][9] The formation of the imine linkage in Schiff bases can be readily achieved by reacting an aniline, such as this compound, with an appropriate aldehyde or ketone. The resulting derivatives would be strong candidates for antimicrobial and anticancer screening programs.
Acetamide Derivatives
Acetamide derivatives of various aniline compounds have been investigated for their potential as anticancer, anti-inflammatory, and antioxidant agents.[10][11][12] The synthesis of N-(4-bromo-2,3-dimethylphenyl)acetamide is a straightforward reaction, and further modifications to this structure could lead to novel compounds with therapeutic potential.
Signaling Pathway Implication for Anticancer Activity
Many small molecule anticancer agents function by inhibiting key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a generalized pathway that is often targeted by such inhibitors. Derivatives of this compound, particularly those belonging to classes like thiadiazoles and Schiff bases, could potentially exert their anticancer effects by modulating such pathways.
Caption: Generalized signaling pathway potentially targeted by anticancer aniline derivatives.
Conclusion
This guide highlights the potential for 4-bromo-dimethylaniline derivatives as biologically active compounds. The detailed analysis of 4-bromo-3-methylaniline derivatives provides a strong rationale for the synthesis and evaluation of analogous compounds derived from this compound. The established biological activities of thiadiazoles, Schiff bases, and acetamides further underscore the promise of this chemical scaffold in the development of novel therapeutic agents. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic screening for a range of biological activities to establish clear structure-activity relationships.
References
- 1. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
- 2. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. granthaalayahpublication.org [granthaalayahpublication.org]
- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsr.net [ijsr.net]
- 8. mdpi.com [mdpi.com]
- 9. advancechemjournal.com [advancechemjournal.com]
- 10. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-2,3-dimethylaniline: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 4-Bromo-2,3-dimethylaniline, ensuring the safety of laboratory personnel and the protection of the environment.
Researchers and professionals in drug development must handle the disposal of chemical waste with the utmost care and adherence to regulatory standards. This compound, a compound utilized in various research applications, requires specific disposal protocols due to its potential hazards. This guide provides a step-by-step approach to its proper disposal, drawing from safety data sheets (SDS) to ensure best practices are followed.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure risks. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation.[1][2] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | To protect against splashes and eye irritation.[1][2] |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. | To minimize skin exposure.[2] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator. | To avoid inhalation and respiratory irritation.[1][2] |
II. Step-by-Step Disposal Procedure
The primary methods for the disposal of this compound involve either removal by a licensed chemical waste disposal company or controlled incineration.[2] Adherence to local, state, and federal regulations is mandatory.
-
Segregation of Waste :
-
Collection and Storage :
-
Arranging for Disposal :
-
Contact a licensed and approved waste disposal company to handle the collection and final disposal of the chemical.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Disposal Method :
-
Decontamination of Empty Containers :
-
Handle uncleaned containers as you would the product itself.
-
Containers can be triple-rinsed with an appropriate solvent. The resulting rinsate is also considered hazardous waste and must be collected and disposed of accordingly.
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[2] Combustible packaging materials may be incinerated.[2]
-
III. Accidental Release Measures
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination:
-
Ensure adequate ventilation and remove all sources of ignition. [2]
-
Evacuate personnel from the affected area.
-
Wear the appropriate PPE as outlined in Table 1.
-
Contain the spill. Prevent the material from entering drains or waterways.[3]
-
Clean-up :
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, closed container for disposal.[3]
-
Use spark-proof tools and explosion-proof equipment.[2]
-
After the material has been collected, clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Bromo-2,3-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 4-Bromo-2,3-dimethylaniline (CAS No: 22364-25-6). Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Summary
This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3] | Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin. |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields.[3][4] A face shield may be required for splash hazards. | Protects eyes from dust particles and splashes of solutions containing the compound. |
| Skin and Body Protection | A flame-resistant lab coat worn over personal clothing that covers the legs.[3] | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a dust mask (type N95 or equivalent) or a full-face respirator may be necessary.[3][5] | Prevents inhalation of airborne dust or aerosols, a primary route of exposure. |
Operational Plan: Safe Handling and Storage
A systematic approach is essential for the safe handling and storage of this compound.
Handling Protocol:
-
Preparation:
-
Conduct a thorough risk assessment before beginning any experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that safety showers and eyewash stations are readily accessible.[3]
-
-
Engineering Controls:
-
Safe Handling Practices:
Storage Protocol:
-
Store in a tightly closed, properly labeled container.[1][3]
-
Store in a locked cabinet or a secure area accessible only to authorized personnel.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[7]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1] |
Spill and Disposal Plan
Spill Response:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1]
-
Do not allow the chemical to enter drains or the environment.[1][6]
-
Contaminated packaging should be treated as the substance itself.[6]
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
